molecular formula C27H32O14 B1239909 Naringoside

Naringoside

Cat. No.: B1239909
M. Wt: 580.5 g/mol
InChI Key: DFPMSGMNTNDNHN-NPDMSNFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory of Naringoside Research

The exploration of this compound, also known as naringin (B1676962), dates back to the early 20th century. In 1912, the German chemist Rudolf G. H. Meyer is credited with its first isolation from the seeds and peel of grapefruit (Citrus paradisi). guidechem.com Early research in the 1930s focused on its isolation, extraction, and the development of methods for its quantification. chemicalbook.com By the 1950s and 1960s, scientific inquiry expanded to include the study of its metabolites and the establishment of more advanced analytical techniques like fluorescence chromatography. chemicalbook.comresearchgate.net These foundational studies paved the way for subsequent investigations into its biological activities. Early observations noted its potential effects on conditions such as ascites, experimental pulmonary edema, and peritonitis. chemicalbook.com

Overview of this compound's Significance in Natural Product Research

This compound stands as a significant subject in natural product research due to its wide array of reported biological activities. It is a flavonoid, a class of polyphenolic compounds known for their diverse therapeutic potentials. brieflands.com Research has extensively documented this compound's antioxidant, anti-inflammatory, and anti-apoptotic properties. medchemexpress.comnih.gov Its potential as an anticancer agent has also been a key area of investigation. targetmol.comselleckchem.com Furthermore, this compound is studied for its role in lowering blood lipids and its inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism. targetmol.comselleckchem.com The compound's natural abundance in citrus fruits, which are widely consumed, adds to its importance in understanding the interplay between diet and health. researchgate.net

Scope and Objectives of Current this compound Research Paradigms

Modern research on this compound is multifaceted, with several key areas of focus. A primary objective is to elucidate the molecular mechanisms underlying its various pharmacological effects. For instance, studies are actively exploring its influence on cellular signaling pathways, such as the NF-κB pathway, and its ability to modulate the activity of various enzymes. medchemexpress.com Another significant research direction involves the semi-synthesis of new derivatives from naringin to enhance its therapeutic properties and explore new applications. brieflands.com

Current investigations also aim to understand its metabolic fate in the human body, particularly its conversion to the aglycone naringenin (B18129) by gut microbiota, and the implications of this transformation for its biological activity. wikipedia.org The biosynthesis of this compound in plants through the phenylpropanoid pathway is another active area of research, with comparative studies exploring similar pathways in microorganisms like actinobacteria. nih.gov Furthermore, there is a growing interest in its potential applications in the food and cosmetic industries as a natural colorant and flavor modifier. researchgate.net

Detailed Research Findings

Research AreaKey Findings
Pharmacological Activities Exhibits antioxidant, anti-inflammatory, anti-apoptotic, and anticancer properties. medchemexpress.comnih.govtargetmol.comselleckchem.com It has also been shown to lower blood lipids. targetmol.comselleckchem.com
Enzyme Inhibition This compound is known to inhibit certain cytochrome P450 enzymes, including CYP3A4 and CYP1A2, which can affect the metabolism of various drugs. wikipedia.orgselleckchem.com
Metabolism In humans, this compound is metabolized in the gut to its aglycone form, naringenin, by the enzyme naringinase (B1166350). wikipedia.org
Biosynthesis The biosynthesis of this compound in plants occurs via the phenylpropanoid pathway. nih.gov
Chemical Derivatives Semi-synthesis of this compound derivatives, such as hydrazones and oximes, is being explored to create new compounds with potentially enhanced biological activities. brieflands.com

Properties

IUPAC Name

(2S)-7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10?,16-,18?,20?,21?,22?,23?,24?,25?,26?,27?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPMSGMNTNDNHN-NPDMSNFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Dynamics of Naringoside

Naringoside Biosynthetic Pathways in Plant Systems

The formation of this compound in plants is a multi-step enzymatic process that begins with primary metabolites and culminates in the specific glycosylation of the naringenin (B18129) backbone.

The biosynthesis of this compound's core structure, naringenin, is initiated through the phenylpropanoid pathway, which is central to the production of a wide array of plant secondary metabolites. nih.govijpsonline.com The pathway commences with the amino acid L-phenylalanine (or L-tyrosine in some plants). nih.govnih.gov

The key enzymatic steps are as follows:

Phenylalanine Ammonia Lyase (PAL) : This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to form trans-cinnamic acid. ijpsonline.comnih.gov In some plants, a related enzyme, Tyrosine Ammonia Lyase (TAL), can directly convert L-tyrosine to p-coumaric acid. nih.govnih.gov

Cinnamate 4-hydroxylase (C4H) : When the pathway starts with phenylalanine, C4H hydroxylates cinnamic acid to produce p-coumaric acid. ijpsonline.com

4-coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it with Coenzyme A, forming p-coumaroyl-CoA, a critical intermediate. ijpsonline.comnih.gov

Chalcone (B49325) Synthase (CHS) : CHS is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (specifically 2',4,4',6'-tetrahydroxychalcone). nih.govresearchgate.net

Chalcone Isomerase (CHI) : This enzyme facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) (2S)-naringenin. nih.govijpsonline.comfrontiersin.org

Glycosylation : The final steps to form this compound involve the sequential action of two UDP-sugar dependent glycosyltransferases (UGTs). First, a UDP-glucose:flavanone-7-O-glucosyltransferase (F7GT) attaches a glucose molecule to the 7-hydroxyl group of naringenin to form prunin (B191939). Subsequently, a flavanone 7-O-glucoside-2-O-beta-L-rhamnosyltransferase (F7GRT) adds a rhamnose molecule to the glucose moiety, completing the synthesis of this compound (naringenin-7-O-neohesperidoside). wikipedia.orgijpsonline.com

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

EnzymeAbbreviationPrecursor(s)Product(s)
Phenylalanine Ammonia LyasePALL-Phenylalaninetrans-Cinnamic acid
Cinnamate 4-hydroxylaseC4Htrans-Cinnamic acidp-Coumaric acid
4-coumarate:CoA ligase4CLp-Coumaric acid, Coenzyme Ap-Coumaroyl-CoA
Chalcone SynthaseCHSp-Coumaroyl-CoA, 3x Malonyl-CoANaringenin chalcone
Chalcone IsomeraseCHINaringenin chalcone(2S)-Naringenin
Flavanone 7-O-glucosyltransferaseF7GT(2S)-Naringenin, UDP-glucosePrunin
Flavanone 7-O-glucoside rhamnosyltransferaseF7GRTPrunin, UDP-rhamnoseThis compound

The production and accumulation of this compound are tightly controlled at the genetic level through the differential expression of the biosynthetic genes. Studies in various plants, particularly citrus species, have shown that the genes encoding enzymes like PAL, C4H, 4CL, CHS, and CHI are key regulatory points. researchgate.netmdpi.com The expression of these genes often corresponds to the accumulation patterns of flavonoids. For instance, in grapefruit, the expression of genes involved in naringin (B1676962) biosynthesis has been studied across different developmental stages, showing a correlation with the compound's concentration. researchgate.net In buckwheat, a high-rutin cultivar showed significantly higher transcription levels of most flavonoid biosynthetic genes compared to an original line, leading to higher flavonoid accumulation. acs.org This indicates that the regulation of these structural genes is a primary mechanism controlling the flux through the pathway.

Environmental conditions and developmental stages significantly impact the accumulation of this compound in plants. Abiotic stresses, such as drought, can trigger an increased expression of flavonoid biosynthesis genes as a protective mechanism against oxidative stress. mdpi.com In a study comparing sour orange and lemon under drought conditions, the sour orange leaves showed a significant upregulation in the expression of PAL, C4H, and other key genes, suggesting a more active flavonoid biosynthesis pathway. mdpi.com The concentration of naringin also changes with fruit maturation, season, and harvest time, which complicates the selection of new varieties with consistent compound levels. researchgate.net These factors modulate the activity of the biosynthetic pathway, leading to variable concentrations of this compound in the plant.

Genetic Regulation of this compound Biosynthesis

Microbial Biosynthesis of this compound and Related Flavonoids

The potential for producing this compound and its precursor, naringenin, using engineered microorganisms has garnered significant interest. This approach offers a sustainable and controllable alternative to extraction from plant sources.

The heterologous biosynthesis of naringenin has been successfully achieved in various microbial hosts, most notably Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.gov This is accomplished by introducing the necessary biosynthetic genes from plants into the microbial host. A typical engineered pathway for de novo naringenin production involves expressing genes for tyrosine ammonia-lyase (TAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). nih.govnih.gov

Researchers have optimized production by screening enzymes from different plant sources and using metabolically engineered host strains. For example, a tyrosine-overproducing E. coli strain expressing TAL from Flavobacterium johnsoniae, 4CL from Arabidopsis thaliana, CHS from Cucurbita maxima, and CHI from Medicago sativa achieved a naringenin titer of 765.9 mg/L. nih.gov The development of co-culture systems, where the biosynthetic pathway is split between two different E. coli strains, has also been explored to reduce the metabolic burden on a single host. nih.gov While most research has focused on producing the aglycone naringenin, the subsequent steps to produce this compound would require the additional successful expression of the specific plant-derived glycosyltransferases (F7GT and F7GRT) in these microbial systems.

Table 2: Examples of Heterologous Naringenin Production

Host OrganismExpressed GenesPrecursor(s)Naringenin Titer
Saccharomyces cerevisiaePAL (Rhodosporidium toruloides), 4CL (Arabidopsis thaliana), CHS (Hypericum androsaemum)L-Tyrosine~7 mg/L
Escherichia coliTAL (Flavobacterium johnsoniae), 4CL (Arabidopsis thaliana), CHS (Cucurbita maxima), CHI (Medicago sativa)Tyrosine (de novo)765.9 mg/L
E. coli Co-cultureUpstream strain (TAL), Downstream strain (4CL, CHS, CHI)Tyrosine (de novo)Data not specified

Interestingly, the ability to synthesize naringenin is not exclusive to plants. The actinobacterium Streptomyces clavuligerus has been found to naturally produce this flavanone. nih.govnih.govnih.gov Comparative analysis reveals both conservation and divergence in the biosynthetic machinery between plants and this prokaryote.

Both pathways utilize a chalcone synthase (Ncs in S. clavuligerus) to condense p-coumaroyl-CoA and malonyl-CoA. nih.govnih.gov However, a key difference lies in the cyclization step. While plants use a chalcone isomerase (CHI) to form the flavanone ring, S. clavuligerus employs a P450 monooxygenase (NcyP) to perform this cyclization. nih.gov Furthermore, the genes for naringenin biosynthesis in S. clavuligerus are not clustered together in the genome, which is unusual for secondary metabolite pathways in bacteria. nih.govnih.gov This discovery of a parallel, yet distinct, biosynthetic route in a prokaryote provides valuable insights into the evolutionary origins of flavonoid synthesis and offers alternative enzymes for metabolic engineering applications.

Table 3: Comparison of Naringenin Biosynthesis in Plants vs. Streptomyces clavuligerus

Biosynthetic StepPlantsStreptomyces clavuligerus
Precursor Amino Acid L-Phenylalanine (dicots) or L-Tyrosine/L-Phenylalanine (monocots) nih.govL-Tyrosine researchgate.net
Starter Unit Formation PAL/TAL, C4H, 4CL ijpsonline.comA single Tyrosine Ammonia Lyase (Tal) nih.gov
Chalcone Formation Chalcone Synthase (CHS) nih.govNaringenin Chalcone Synthase (Ncs) nih.gov
Chalcone Cyclization Chalcone Isomerase (CHI) nih.govP450 Monooxygenase (NcyP) nih.gov
Genetic Organization Genes are typically not in a single clusterThree key genes (tal, ncs, ncyP) are not clustered nih.govnih.gov

Heterologous Expression Systems for this compound Production

This compound Metabolism in Experimental Biological Systems

This compound, a flavanone-7-O-glycoside commonly found in citrus fruits, undergoes extensive metabolism in biological systems. wikipedia.org This biotransformation is a critical determinant of its bioavailability and subsequent physiological activity. The metabolic fate of this compound is primarily governed by enzymatic processes in the gastrointestinal tract and the liver, leading to the formation of its aglycone, naringenin, and various other metabolites. wikipedia.orgmdpi.com

Enzymatic Hydrolysis of this compound to Naringenin

The primary step in the metabolism of this compound is its hydrolysis into the aglycone naringenin. This conversion is catalyzed by the enzyme complex naringinase (B1166350), which is found in various microorganisms like fungi and yeasts, as well as in the human gut. wikipedia.orgmdpi.com The hydrolysis is a two-step process involving two distinct enzymes. mdpi.com

First, the α-L-rhamnosidase activity of naringinase cleaves the bond linking the rhamnose sugar to the glucose moiety, resulting in the formation of rhamnose and an intermediate compound called prunin. mdpi.commdpi.com Subsequently, the β-D-glucosidase component of naringinase hydrolyzes prunin, breaking the bond between glucose and the flavanone structure. mdpi.commdpi.com This second step releases glucose and the biologically active aglycone, naringenin. mdpi.commdpi.com Studies have shown that the bitterness of prunin is significantly less than that of this compound, and naringenin itself is tasteless. mdpi.com This enzymatic conversion is not only a key metabolic event in vivo but is also utilized commercially to reduce the bitterness of citrus juices. wikipedia.orgmdpi.com

Table 1: Enzymes Involved in this compound Hydrolysis

Enzyme Component Substrate Products Function
α-L-rhamnosidase This compound Prunin, Rhamnose Catalyzes the initial deglycosylation by removing the rhamnose unit. mdpi.commdpi.com

Investigation of this compound Metabolites in Preclinical Models

Preclinical studies, particularly using rat models, have been instrumental in identifying the wide array of metabolites generated from this compound. Following oral administration, this compound and its primary metabolite, naringenin, are found distributed in the gastrointestinal tract, liver, kidney, and lungs. frontiersin.org The metabolism extends far beyond simple hydrolysis to naringenin.

In an in vitro study using anaerobic fermentation with rat intestinal microbiota, 35 distinct microbial metabolites of this compound were identified. mdpi.comnih.gov Key primary metabolites included rhoifolin, neoeriocitrin, neohesperidin, and naringenin itself. mdpi.comnih.gov This demonstrates the significant role of gut microbiota in the initial transformation of the compound. mdpi.com

Further in vivo studies in aged rats have provided a more comprehensive picture of this compound's metabolic fate. One such study identified a total of 39 flavonoid metabolites, which are primarily glucuronide and sulfate (B86663) conjugates, and 46 microbial-derived phenolic catabolites in urine and feces. frontiersin.org The unabsorbed this compound, along with metabolites that enter enterohepatic circulation, are further broken down by gut microbes into smaller phenolic compounds. frontiersin.org Quantitative analysis revealed that naringenin, hippuric acid, and 3-(4'-hydroxyphenyl)propionic acid were the most predominant metabolites detected. frontiersin.org The extensive metabolism highlights that the biological effects observed following this compound administration may be attributable to this complex mixture of metabolites rather than the parent compound alone. mdpi.com

Table 2: Selected this compound Metabolites Identified in Preclinical Rat Models

Class Metabolite Name Study Finding
Primary Flavonoids Naringenin A primary aglycone metabolite formed by hydrolysis; serves as a precursor for further metabolism. mdpi.comfrontiersin.org
Rhoifolin Identified as a primary microbial metabolite in in vitro fermentation with rat gut microbiota. mdpi.com
Neoeriocitrin Detected as a primary microbial metabolite in in vitro rat fecal fermentation. mdpi.com
Neohesperidin Identified as a major microbial metabolite in in vitro studies. mdpi.com
Conjugated Metabolites Glucuronides and Sulfates A study in aged rats identified 39 flavonoid metabolites, mainly consisting of these conjugates. frontiersin.org
Phenolic Catabolites 3-(4'-hydroxyphenyl)propionic acid Found to be a predominant downstream metabolite from microbial degradation in rats. frontiersin.org

Factors Influencing this compound Biotransformation in In Vitro and In Vivo Systems

The biotransformation of this compound is not a static process but is influenced by a variety of physical, chemical, and biological factors.

In in vitro enzymatic hydrolysis systems, physical parameters play a crucial role. The efficiency of the conversion of this compound to naringenin is dependent on factors such as temperature and pH. mdpi.com For instance, one study determined the optimal conditions for the enzymatic hydrolysis of ginsenosides (B1230088) by naringinase to be a pH of 4.1 and a temperature of 50°C. mdpi.com Furthermore, extraction techniques from natural sources can influence the starting concentrations of this compound and naringenin, with methods like ultrasound-assisted extraction and heat reflux extraction showing different efficiencies depending on the solvent, time, and temperature used. mdpi.com

Biological factors also exert significant influence. The production of the naringinase enzyme by microorganisms like Aspergillus niger is subject to regulation; for example, it is repressed by the presence of glucose and stimulated by the presence of its substrate, this compound. researchgate.net The composition and activity of the gut microbiota are critical, as they are responsible for the initial hydrolysis and subsequent degradation into smaller phenolic acids. mdpi.comfrontiersin.org Moreover, significant inter-species differences in metabolic processes can limit the direct extrapolation of data from animal models to humans. researchgate.net Variations in pharmacokinetics have even been observed based on sex in both rats and humans, suggesting that factors like hormonal status can influence the absorption and metabolism of these flavonoids. researchgate.net

Table 3: Factors Affecting this compound Biotransformation

Factor Category Specific Factor Influence on Biotransformation
Physical/Chemical Temperature & pH Affect the rate and efficiency of enzymatic hydrolysis. Optimal conditions enhance naringenin production. mdpi.com
Extraction Method The choice of solvent, time, and temperature during extraction can alter the yield of this compound and naringenin from source materials. mdpi.com
Biological Enzyme Regulation The presence of glucose can repress the production of the naringinase enzyme, while the substrate (this compound) can induce it. researchgate.net
Gut Microbiota The composition and metabolic activity of intestinal microbes are essential for the hydrolysis of this compound and its degradation into various phenolic catabolites. mdpi.comfrontiersin.org

Elucidation of Naringoside S Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways by Naringoside

This compound has been shown to interact with and modulate a variety of intracellular signaling cascades that are crucial for cellular function and homeostasis. Its influence on these pathways underpins many of its observed biological activities.

Nuclear Factor-κB (NF-κB) Signaling Pathway Modulation

This compound has been demonstrated to suppress the activation of the Nuclear Factor-κB (NF-κB) signaling pathway. medchemexpress.combiocrick.commedchemexpress.cn This pathway is a pivotal regulator of inflammatory responses, and its inhibition by this compound contributes to the compound's anti-inflammatory properties. Research indicates that naringin (B1676962) can inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. jcancer.org In studies related to spinal cord injury, naringin was found to inhibit the activity of the NF-κB pathway, which is associated with its neuroprotective effects. nih.gov Specifically, it has been observed to reduce the expression of NF-κB in various models, including those of diabetic kidney disease and acute lung injury. plos.orgnih.gov This modulation helps to decrease the production of pro-inflammatory cytokines.

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., ERK1/2, JNK, p38)

This compound interacts with the Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis. The anticancer properties of naringin are linked to its modulation of several signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular regulated protein kinases (ERK), and p38 MAPK. jcancer.org In high-glucose-induced cardiac cell injury, naringin was found to protect the cells by inhibiting the activation of the MAPK pathway, specifically p38 MAPK, ERK1/2, and JNK. nih.gov This inhibitory effect on MAPK signaling has also been observed in the context of lung injury, where naringin treatment reduced the expression levels of phosphorylated p38 and JNK proteins. nih.gov

Phosphatidylinositol 3-Kinase/Akt/Mammalian Target of Rapamycin (B549165) (PI3K/Akt/mTOR) Axis Regulation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and survival, is significantly modulated by this compound. In cancer cells, naringin has been shown to downregulate this pathway. For instance, in AGS cancer cells, naringin treatment led to a significant decrease in the phosphorylation of PI3K and its downstream targets, Akt and mTOR. medchemexpress.combiocrick.com This inhibition of the PI3K/Akt/mTOR signaling pathway has been implicated in naringin's ability to induce autophagy-mediated growth inhibition in cancer cells. biocrick.com Furthermore, studies on colorectal cancer cells have demonstrated that naringin inhibits their proliferation and promotes apoptosis by repressing the PI3K/AKT/mTOR signaling pathway. semanticscholar.org Conversely, in the context of endothelial cell dysfunction under high glucose and high fat stress, naringin has been shown to activate the PI3K-Akt-mTOR pathway to inhibit autophagy and improve cell function. nih.gov

Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway Studies

This compound has been investigated for its effects on the Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and immune responses. In esophageal cancer cells, naringin was observed to inhibit the JAK/STAT signaling pathway, leading to the promotion of apoptosis. frontiersin.org Specifically, it was found to decrease the ratio of p-JAK2/JAK2 and p-STAT3/STAT3. frontiersin.org In a mouse model of atopic dermatitis, naringin treatment resulted in a dose-dependent downregulation of key components of this pathway, including JAK1, JAK2, STAT1, STAT3, p-STAT3, and STAT6. mdpi.com Combination therapy of naringin and doxorubicin (B1662922) has been shown to inhibit the JAK1 and STAT3 signaling pathway in breast cancer cells. nih.gov

Nrf2/ARE Pathway Activation and Antioxidant Response Element Engagement

This compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a primary cellular defense mechanism against oxidative stress. The neuroprotective efficacy of naringin in PC12 cells has been linked to the modulation of the Nrf2 signaling pathway. biocrick.com In diabetic kidney disease models, naringin was confirmed to restrain oxidative stress by activating the Nrf2 antioxidant pathway, leading to an increased expression of downstream targets like heme oxygenase-1 (HO-1). plos.org The aglycone of naringin, naringenin (B18129), has also been shown to reduce oxidative stress and improve mitochondrial dysfunction by activating the Nrf2/ARE signaling pathway in neurons. nih.gov This activation leads to an increase in the expression of Nrf2 and its downstream target genes. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) and Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Interplay

Research has pointed towards an interplay between this compound, Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), and Glycogen Synthase Kinase-3 Beta (GSK-3β). In the context of spinal cord injury, the mechanism of naringin's beneficial effects may be related to the PPAR-γ/NF-κB signaling pathway. nih.gov Naringin was shown to enhance the expression of PPAR-γ protein while inhibiting the NF-κB pathway. nih.gov Molecular docking studies have suggested that naringin has a satisfactory binding with GSK-3β. mdpi.com The aglycone naringenin has been shown to regulate the PI3K/Akt/GSK-3β pathway, which is implicated in improving spatial learning and memory. jmb.or.kr

Other Identified Signaling Cascade Modulations (e.g., Smad-3, VEGF)

This compound and its aglycone, naringenin, modulate several critical signaling cascades, including the Smad and Vascular Endothelial Growth Factor (VEGF) pathways, which are integral to processes like fibrosis and angiogenesis.

Smad-3 Pathway: Naringenin has demonstrated significant inhibitory effects on signaling pathways mediated by Smad3, a key protein in the transforming growth factor-beta (TGF-β) signaling cascade that promotes fibrosis. In experimental models of liver fibrosis, naringenin has been shown to block both the canonical TGF-β-Smad3 pathway and the non-canonical JNK-Smad3 pathway. nih.gov This inhibition leads to the downregulation of profibrogenic molecules, including alpha-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and Collagen Type I (Col-I). nih.gov The mechanism involves reducing Smad3 protein levels and its subsequent phosphorylation, which prevents its translocation to the nucleus. nih.govnih.gov Studies in hepatic stellate cells confirmed that naringenin reduces the accumulation of extracellular matrix components by down-regulating Smad3 protein expression and phosphorylation. nih.govresearchgate.net

VEGF Pathway: The influence of this compound on the VEGF signaling pathway appears to be context-dependent. On one hand, naringin is reported to be an inhibitor of VEGF release, a process critical for angiogenesis (the formation of new blood vessels). xcessbio.comselleck.co.jp Naringenin has also been found to exert anti-angiogenic effects in human endothelial cells by interfering with the ERRα/VEGF/KDR signaling pathway. nih.gov This includes inhibiting endothelial cell proliferation, migration, and the formation of capillary-like structures. nih.gov

Conversely, other research indicates a positive regulatory role. In a study on fracture healing in osteoporotic rats, naringin was found to promote healing by stimulating angiogenesis through the regulation of the VEGF/VEGFR-2 signaling pathway. nih.gov Similarly, in the context of wound healing, naringin treatment was associated with the activation of the VEGF signaling pathway, leading to increased expression of MMP-2 and MMP-9, which facilitated cell migration and wound closure. mdpi.com Specifically, naringin dynamically regulated the expression of VEGF-A, VEGF-B, VEGF-C, and their receptor VEGFR3. mdpi.com

This compound's Influence on Enzyme Activities and Gene Expression

Inhibition of Matrix Metalloproteinases (MMPs)

This compound and naringenin have been shown to modulate the activity and expression of Matrix Metalloproteinases (MMPs), a family of enzymes responsible for degrading the extracellular matrix. In human glioblastoma cells, naringin treatment reduced both the enzymatic activities and the protein levels of MMP-2 and MMP-9. nih.gov This inhibitory effect was linked to the attenuation of the MAPK signaling pathways, including ERK, JNK, and p38. nih.gov

In the context of osteoarthritis, naringenin significantly inhibited the expression of MMP-3 in animal models. nih.gov In vitro studies on articular chondrocytes further revealed that naringenin reduced the transcriptional expression, secretion, and enzymatic activity of degradative enzymes including MMP-1, MMP-3, and MMP-13. nih.gov This effect was associated with the inhibition of the NF-κB pathway. nih.gov Furthermore, naringin's ability to inhibit the transcription factor Zeb1 in osteosarcoma cells also resulted in the downregulation of MMP2. nih.govnih.gov

The regulation of MMPs by naringin is also linked to its effects on the VEGF pathway. In wound healing models, the activation of VEGF signaling by naringin led to higher expression of MMP-2 and MMP-9, which promoted the migration of keratinocytes. mdpi.com

Target MMPEffect of this compound/NaringeninAssociated Pathway/MechanismCell/Model SystemReference
MMP-2, MMP-9Reduced expression and activityInhibition of ERK-P38-JNK signalingHuman glioblastoma cells nih.gov
MMP-2Downregulation of expressionInhibition of Zeb1Osteosarcoma cells nih.govnih.gov
MMP-1, MMP-3, MMP-13Reduced transcriptional expression, secretion, and activityRegulation of NF-κB pathwayRat osteoarthritis model, articular chondrocytes nih.gov
MMP-2, MMP-9Increased expressionActivation of VEGF signalingWound healing model (keratinocytes) mdpi.com

Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Regulation

This compound's influence on inflammatory enzymes like Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) is a key aspect of its biological activity. The COX and NOS pathways are crucial in mediating inflammatory responses. nih.gov Naringenin has been shown to reduce inflammation by decreasing the activity of signaling pathways such as NF-κB and MAPKs, which are involved in regulating the expression of pro-inflammatory molecules like COX-2. researchgate.net While direct studies on this compound are specific, the activities of its aglycone are highly relevant. For instance, the flavonoid epicatechin is known to inhibit COX-1 and the expression of iNOS induced by interleukin-1β. targetmol.com Overexpression or dysregulation of iNOS is implicated in numerous pathologies with an inflammatory component. nih.govnih.gov Research on the flavonoid hesperidin (B1673128) has also demonstrated inhibition of iNOS expression in macrophage cell lines. researchgate.net

Cytochrome P450 Enzyme System Interactions

This compound and its aglycone naringenin are well-documented for their interaction with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. Naringin inhibits certain drug-metabolizing CYP enzymes, notably CYP3A4 and CYP1A2. xcessbio.comwikipedia.org This inhibition is famously associated with the "grapefruit juice effect," where consumption can alter the pharmacokinetics of co-administered drugs. wikipedia.org

In vitro, naringenin is generally a more potent inhibitor than its glycoside form, naringin. nih.gov Studies using recombinant enzymes have shown that naringenin can inhibit CYP19, CYP2C9, and CYP2C19, with some enantioselective differences observed. nih.gov For example, (S)-naringenin was a more potent inhibitor of CYP19 and CYP2C19, while (R)-naringenin was more potent against CYP2C9 and CYP3A. nih.gov In contrast, a study on mouse liver microsomes found that naringin administration in vivo decreased the protein level of CYP1A2. nih.gov However, a more recent in vitro investigation concluded that naringenin did not cause substantial inhibition of five major CYP isoforms (CYP1A2, CYP3A4, CYP2C9, CYP2C19, and CYP2D6) at concentrations up to 10 μM, suggesting the potential for drug-drug interactions in humans may be minimal under those conditions. pagepress.org

CYP IsoformEffect of this compound/NaringeninFindingReference
CYP3A4, CYP1A2InhibitionNaringin inhibits these drug-metabolizing enzymes. xcessbio.comwikipedia.org
CYP1A2Decreased protein levelIn vivo administration of naringin reduced P450 1A2 protein levels. nih.gov
CYP19, CYP2C9, CYP2C19InhibitionNaringenin enantiomers inhibit these isoforms with IC50 values below 5 μM. nih.gov
CYP1A2, CYP3A4, CYP2C9, CYP2C19, CYP2D6No substantial inhibitionNaringenin at 1.0 μM and 10.0 μM did not elicit appreciable inhibition (IC50 > 10 μM). pagepress.org

Regulation of Apoptosis-Related Gene Expression (e.g., Caspases, p53, Bax, Bcl-2)

This compound demonstrates significant modulation of genes that control apoptosis, or programmed cell death. Research across various cancer cell lines shows that naringin and naringenin can induce apoptosis by altering the expression of key regulatory proteins. mdpi.com

The mechanism often involves triggering the mitochondrial (intrinsic) and death-receptor (extrinsic) pathways. nih.govfrontiersin.org Naringin treatment has been shown to increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.govfrontiersin.orgpor-journal.com Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2. nih.govpor-journal.comfrontiersin.org This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial membrane permeabilization and subsequent cell death. por-journal.comresearchgate.net

Furthermore, naringin administration leads to the increased expression and activation of caspases, which are the executioner enzymes of apoptosis. mdpi.com Specifically, the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3) has been observed. nih.govfrontiersin.orgpor-journal.com In human cervical cancer cells, naringin was found to increase the expression of caspases, p53, Bax, and the Fas death receptor, indicating the involvement of both major apoptotic pathways. nih.gov

Transcriptional Control of Specific Target Genes (e.g., Zeb1, HO-1, NQO1, GST)

This compound exerts control over the expression of specific genes involved in metastasis, cytoprotection, and detoxification.

Zeb1: A significant target of naringin is the Zinc finger E-box binding homeobox 1 (Zeb1), a transcription factor that plays a crucial role in tumor metastasis. nih.gov Multiple studies have demonstrated that naringin inhibits the expression of Zeb1 in human osteosarcoma cells. nih.govnih.govmedchemexpress.commedchemexpress.com This inhibition of Zeb1 is directly linked to a reduction in cancer cell proliferation, migration, and invasion, and an induction of apoptosis. nih.govmedchemexpress.com The downstream effects of Zeb1 inhibition by naringin include the downregulation of Cyclin D1, MMP2, and Bcl-2. nih.govnih.gov

HO-1, NQO1, and GST: this compound can influence the expression of key cytoprotective genes, often through the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). Nrf2 is a master regulator of the antioxidant response and controls the expression of genes like Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Glutathione (B108866) S-Transferases (GST). nih.govnih.gov Naringenin has been shown to increase the expression of Nrf2, which in turn boosts the endogenous antioxidant defense system. researchgate.net The induction of HO-1 by Nrf2 can lead to the generation of carbon monoxide (CO), which itself can further induce NQO1 expression. nih.gov The transcriptional regulation of NQO1 and GST genes is a critical mechanism for cellular detoxification and protection against oxidative stress. nih.gov

Cellular Process Modulation by this compound

This compound exerts its effects by intervening in critical cellular pathways, leading to the regulation of processes such as autophagy and cell cycle progression. These modulatory effects are central to its observed biological activities.

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a crucial role in cellular homeostasis. mdpi.com this compound has been shown to modulate autophagy through various signaling pathways, with the specific outcome often being cell-type and context-dependent.

In some cellular models, this compound induces autophagy. For instance, in human gastric cancer AGS cells, this compound treatment led to autophagic cell death. medchemexpress.combiocrick.com This was accompanied by the activation of autophagy-related proteins. medchemexpress.combiocrick.com The mechanism in these cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. medchemexpress.combiocrick.com Specifically, this compound treatment decreased the phosphorylation of PI3K, Akt, and mTOR. medchemexpress.combiocrick.com Research has also indicated that this compound can induce autophagy by increasing the protein level of Beclin-1 and promoting the conversion of cytosolic LC3-I to the autophagic isoform LC3-II, which are key steps in autophagosome formation. mdpi.com Furthermore, studies in nematodes have shown that naringin can regulate genes associated with autophagy, contributing to its anti-aging effects.

Conversely, in other contexts, this compound has been found to inhibit autophagy. In a study using human umbilical vein endothelial cells (HUVECs) under high glucose and high fat stress, naringin was shown to ameliorate endothelial cell dysfunction by inhibiting autophagy. nih.gov This protective effect was achieved by activating the PI3K-Akt-mTOR pathway. nih.gov Similarly, in a model of idiopathic pulmonary fibrosis, naringin was found to inhibit mitochondrial autophagy. thieme-connect.com

The aglycone of naringin, naringenin, has also been extensively studied for its effects on autophagy. Naringenin has been shown to enhance the levels of LC3B and beclin 1 while reducing p62 levels, thereby inducing autophagy in atherosclerotic plaques. nih.gov It has also been reported to increase the levels of protein LC3 and the expression of ATG5, Beclin-1, and p62 in osteosarcoma models. mdpi.com

Interactive Data Table: Effect of this compound and Naringenin on Autophagy Markers in Different Cell Models

CompoundCell Line/ModelEffect on AutophagyKey Protein/Pathway Modulation
This compoundHuman Gastric Cancer AGS CellsInduction↓ p-PI3K, ↓ p-Akt, ↓ p-mTOR, ↑ Beclin-1, ↑ LC3-II
This compoundHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition↑ p-PI3K, ↑ p-Akt, ↑ p-mTOR
This compoundIdiopathic Pulmonary Fibrosis ModelInhibition (Mitochondrial)-
NaringeninAtherosclerotic PlaqueInduction↑ LC3B, ↑ Beclin-1, ↓ p62
NaringeninOsteosarcomaInduction↑ LC3, ↑ ATG5, ↑ Beclin-1, ↑ p62

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of diseases like cancer. nih.gov this compound has been shown to modulate cell cycle progression, often leading to cell cycle arrest at specific phases, thereby inhibiting the proliferation of various cell types. frontiersin.org

A common finding across multiple studies is the ability of this compound to induce cell cycle arrest in the G0/G1 phase. frontiersin.org This effect is often mediated by the regulation of key cell cycle proteins. For example, in triple-negative breast cancer cells (MDA-MB-231 and BT-549), naringin was found to upregulate the expression of p21 protein and downregulate p-Rb, Cyclin D1, and Cyclin E by modulating the Wnt/β-catenin pathway, leading to G0/G1 arrest. biocrick.comfrontiersin.org Similarly, in prostate cancer cells, naringin treatment increased the expression of p21 and p53. frontiersin.org In vascular smooth muscle cells, naringin induced G1-phase arrest through the p21WAF1-mediated activation of the Ras/Raf/ERK signaling pathway, which in turn led to a decrease in cyclin D1/CDK4 and cyclin E/CDK2 complexes. nih.gov

In some cancer cell lines, this compound has also been observed to induce cell cycle arrest at the G2/M phase. For instance, in cervical cancer SiHA cells, naringin treatment resulted in a significant increase in the proportion of cells in the G2/M phase. frontiersin.org

The aglycone, naringenin, also demonstrates significant effects on cell cycle progression. In human epidermoid carcinoma A431 cells, naringenin was shown to arrest the cell cycle in the G0/G1 phase. plos.org Similarly, in human hepatocellular carcinoma HepG2 cells, naringenin caused an accumulation of cells in both the G0/G1 and G2/M phases of the cell cycle, an effect linked to the rapid accumulation of p53. por-journal.com

Interactive Data Table: Effect of this compound and Naringenin on Cell Cycle Progression in Different Cell Lines

CompoundCell LineEffect on Cell CycleKey Protein/Pathway Modulation
This compoundTriple-Negative Breast Cancer (MDA-MB-231, BT-549)G0/G1 Arrest↑ p21, ↓ p-Rb, ↓ Cyclin D1, ↓ Cyclin E (via Wnt/β-catenin)
This compoundProstate Cancer (PCa)G0/G1 Arrest↑ p21, ↑ p53
This compoundVascular Smooth Muscle CellsG1 Arrest↑ p21WAF1 (via Ras/Raf/ERK)
This compoundCervical Cancer (SiHA)G2/M Arrest-
NaringeninHuman Epidermoid Carcinoma (A431)G0/G1 Arrest-
NaringeninHuman Hepatocellular Carcinoma (HepG2)G0/G1 and G2/M Arrest↑ p53

Preclinical Biological Activities and Mechanistic Pharmacological Investigations of Naringoside

Antioxidant Activity Investigations in Experimental Models

Naringoside has demonstrated notable antioxidant capabilities in various in vitro and in vivo models. nih.govselleckchem.com This activity is attributed to its chemical structure, which allows it to scavenge free radicals and modulate the body's endogenous antioxidant systems. brieflands.comnih.gov

Free Radical Scavenging Assays

In vitro studies have consistently shown this compound's ability to directly neutralize harmful free radicals. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, have demonstrated this compound's capacity to donate a hydrogen atom or an electron to neutralize it. impactfactor.org Further studies have evaluated its scavenging activity against various reactive oxygen species (ROS) and reactive nitrogen species (RNS). wjgnet.com

For instance, one study compared the radical scavenging activities of naringin (B1676962) (this compound) and an ethanolic extract of Citrus paradisi (grapefruit). The results indicated that this compound exhibited potent scavenging effects against nitric oxide and hydrogen peroxide radicals when compared to the crude extract. impactfactor.org Another investigation highlighted its ability to scavenge superoxide (B77818) anions and lipid peroxy radicals. brieflands.com The scavenging potential of this compound against the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation has also been documented, showing a scavenging activity of 43.1%, which is comparable to the reference antioxidant Trolox. scielo.org.co

Table 1: Free Radical Scavenging Activity of this compound in In Vitro Assays

Assay Type Radical Scavenged Key Findings Reference
DPPH Assay DPPH radical This compound demonstrates H-donor activity, neutralizing the DPPH radical. impactfactor.org
Nitric Oxide Scavenging Nitric oxide Showed higher radical scavenging effect compared to citrus paradisi extract. impactfactor.org
Hydrogen Peroxide Scavenging Hydrogen peroxide Exhibited higher radical scavenging activity in comparison to citrus paradisi extract. impactfactor.org
ABTS Assay ABTS•+ radical cation Displayed a scavenging free radical percentage of 43.1%. scielo.org.co
Superoxide Anion Scavenging Superoxide anion Possesses the potential to function as an antioxidant by scavenging superoxide anions. brieflands.com

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, this compound has been shown to enhance the body's own antioxidant defense mechanisms. It achieves this by upregulating the expression and activity of several key antioxidant enzymes. wjgnet.com Studies have reported that this compound treatment can increase the levels of superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). wjgnet.commedchemexpress.com

A significant mechanism behind this is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. wjgnet.com Nrf2 is a transcription factor that plays a crucial role in regulating the expression of antioxidant proteins. This compound has been found to promote the translocation of Nrf2 into the nucleus, leading to the increased production of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). wjgnet.commdpi.com Furthermore, this compound can influence the levels of reduced glutathione (GSH), a vital intracellular antioxidant, by enhancing the activity of enzymes involved in its regeneration. wjgnet.commdpi.com

Oxidative Stress Marker Attenuation in Cellular and Animal Models

The antioxidant effects of this compound have been validated in various cellular and animal models of diseases characterized by oxidative stress. In these models, this compound treatment has been shown to significantly reduce markers of oxidative damage. For example, it can decrease the levels of malondialdehyde (MDA), a product of lipid peroxidation and a widely used marker of oxidative stress. medchemexpress.combiocrick.com

In a rat model of ischemia/reperfusion-induced skeletal muscle injury, this compound administration led to a significant reduction in MDA levels in muscle tissue. Similarly, in diabetic rats, treatment with naringin resulted in decreased levels of ROS and MDA, alongside increased activities of SOD and GSH-Px. medchemexpress.com These findings underscore the protective role of this compound against oxidative damage in various pathological conditions.

Anti-inflammatory Research in Experimental Systems

This compound exhibits potent anti-inflammatory properties, which have been extensively investigated in preclinical settings. nih.govmedchemexpress.com Its mechanisms of action involve the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediator production. mdpi.com

Cytokine and Chemokine Expression Modulation

This compound has been demonstrated to effectively modulate the expression of various pro-inflammatory cytokines and chemokines. In lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for studying inflammation, this compound has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.commdpi.comnih.gov

In a mouse model of atopic dermatitis, naringin treatment led to significant decreases in the mRNA levels of Th1- and Th2-related cytokines, including IL-4, TNF-α, and interferon-gamma (IFN-γ). mdpi.com It also reduced the expression of chemokines such as TARC/CCL17 and MDC/CCL22, which are involved in recruiting immune cells to sites of inflammation. mdpi.com Furthermore, studies have indicated that naringin can promote the secretion of various chemokines from mesenchymal stromal cells, which may in turn enhance their migration to injured sites. nih.gov

Table 2: Modulation of Cytokine and Chemokine Expression by this compound

Experimental Model Cytokine/Chemokine Effect of this compound Reference
LPS-stimulated macrophages TNF-α, IL-6, IL-1β Decreased expression mdpi.commdpi.comnih.gov
Atopic dermatitis mouse model IL-4, TNF-α, IFN-γ Decreased mRNA levels mdpi.com
Atopic dermatitis mouse model TARC/CCL17, MDC/CCL22 Decreased expression mdpi.com
Mesenchymal stromal cells Various chemokines Promoted secretion nih.gov

Inflammatory Mediator Production Inhibition

This compound also exerts its anti-inflammatory effects by inhibiting the production of other key inflammatory mediators. It has been found to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively. mdpi.comnih.govnih.gov

The inhibition of these inflammatory mediators is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. biocrick.commdpi.comnih.gov NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of its target genes, including those for iNOS, COX-2, and various pro-inflammatory cytokines. biocrick.comnih.gov

Immune Cell Response Alteration in In Vitro Models

This compound, and its aglycone naringenin (B18129), have demonstrated immunomodulatory effects in various in vitro models. These compounds can influence the production of cytokines and the activity of immune cells.

In a study involving a murine asthma model, treatment with naringenin led to a reduction in interleukin-4 (IL-4) and interleukin-13 (IL-13) levels in bronchoalveolar lavage fluid. frontiersin.org Furthermore, naringenin has been observed to increase the proportion of T cells that express interferon-γ and interleukin-2. jmb.or.kr In porcine alveolar macrophages infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), naringenin was shown to increase the expression of TNF-α, IL-1β, IL-6, and CXCL-8 mRNA. nih.gov Another study highlighted that an aqueous extract containing this compound, among other phytochemicals, impaired T cell activation and decreased IFN-γ release in primary cultures of splenocytes from mice. researchgate.net

Naringenin has also been shown to enhance Natural Killer (NK) cell activity by increasing the expression of the NKG2D ligand. frontiersin.org It can also activate the interferon-stimulated response element, leading to enhanced production of type I interferons (IFN-I) through increased expression of IRF7. frontiersin.org

Anti-Proliferative and Apoptosis-Inducing Studies in Cancer Cell Lines

This compound and its aglycone, naringenin, have been the subject of numerous studies investigating their potential anti-cancer properties. Research has focused on their ability to inhibit the growth of cancer cells and induce programmed cell death, known as apoptosis.

Cell Viability and Proliferation Assays

This compound and naringenin have demonstrated anti-proliferative effects across a variety of cancer cell lines. The inhibitory effects are often dose-dependent. For instance, naringin has been shown to inhibit the proliferation of human gastric adenocarcinoma (AGS) cells in a dose- and time-dependent manner. medchemexpress.combiocrick.com Similarly, naringin reduced the viability and proliferation of the U-87 glioblastoma cell line in a concentration-dependent fashion. frontiersin.org In human colorectal cancer cell lines HCT116 and SW480, naringenin suppressed cell proliferation at concentrations of 50 µM, 100 µM, and 200 µM. nih.gov

Studies on human hepatocellular carcinoma (HepG2) cells have also shown that naringin can significantly reduce cell viability and proliferation. frontiersin.org In human cervical cancer cell lines (C33A, SiHa, and HeLa), naringin treatment reduced cell viability. frontiersin.org Furthermore, in human triple-negative breast cancer (TNBC) cell lines, naringin was found to inhibit cell proliferation. biocrick.com

Table 1: Anti-proliferative Effects of this compound and Naringenin in Cancer Cell Lines

Compound Cell Line Cancer Type Observed Effect
Naringin AGS Human gastric adenocarcinoma Inhibited cell proliferation (dose and time-dependent) medchemexpress.combiocrick.com
Naringin U-87 Human glioblastoma Reduced cell viability and proliferation (concentration-dependent) frontiersin.org
Naringenin HCT116, SW480 Human colorectal cancer Suppressed cell proliferation nih.gov
Naringin HepG2 Human hepatocellular carcinoma Reduced cell viability and proliferation frontiersin.org
Naringin C33A, SiHa, HeLa Human cervical cancer Reduced cell viability frontiersin.org
Naringin TNBC cell lines Human triple-negative breast cancer Inhibited cell proliferation biocrick.com
Naringenin A549 Human lung cancer Reduced cell viability nih.gov
Naringenin SGC-7901 Human gastric cancer Inhibited cell proliferation jmb.or.kr
Naringenin HT-29 Human colon cancer Inhibited cell proliferation mdpi.com

Apoptotic Pathway Induction and Characterization

A key mechanism by which this compound and naringenin exert their anti-cancer effects is through the induction of apoptosis. This programmed cell death is often triggered through the modulation of key signaling pathways.

In human osteosarcoma cells, naringin has been shown to induce apoptosis. medchemexpress.com Similarly, in human epidermoid carcinoma A431 cells, naringenin induced apoptosis, which was associated with increased reactive oxygen species (ROS) generation and mitochondrial depolarization. plos.org Research in human hepatocellular carcinoma HepG2 cells revealed that naringenin induces apoptosis through the mitochondrial-mediated pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome C release, and activation of caspase-3. por-journal.com In human lung cancer A549 cells, naringenin treatment also led to an increase in apoptotic cells and the expression of caspase-3. nih.gov

The PI3K/Akt/mTOR signaling pathway is a frequent target. In AGS cells, naringin was observed to decrease the phosphorylation of PI3K, Akt, and mTOR. medchemexpress.combiocrick.com Naringin also promoted apoptosis in colorectal cancer cells by inhibiting the PI3K/Akt/mTOR pathway. mdpi.com In SGC-7901 gastric cancer cells, naringenin increased the expression of BAX and cleaved caspase-3 while decreasing Bcl-2 levels. jmb.or.kr

Furthermore, naringin has been found to induce apoptosis in human cervical cancer cell lines through endoplasmic reticulum stress-mediated pathways and inhibition of the Wnt/β-catenin pathway. frontiersin.org In triple-negative breast cancer cells, naringin promoted apoptosis and was associated with the suppression of the β-catenin signaling pathway. biocrick.com

Inhibition of Cell Migration and Invasion in In Vitro Oncology Models

The spread of cancer cells to other parts of the body, a process involving migration and invasion, is a critical aspect of cancer progression. This compound and naringenin have been investigated for their potential to inhibit these processes.

In human osteosarcoma cells, naringin has been shown to inhibit both cell migration and invasion. medchemexpress.com Naringenin has demonstrated similar effects in various cancer models. For instance, in glioblastoma cells, naringenin reduced cell migration and invasion. mdpi.com In gastric cancer SGC-7901 cells, naringenin was found to downregulate matrix metalloproteinase-2 (MMP-2) and MMP-9, thereby inhibiting migration. mdpi.com

Studies on human lung cancer cells (A549) also revealed that naringenin could suppress cell migration and reduce the expression of MMP-2 and MMP-9. nih.gov In breast cancer MDA-MB-231 cells, naringenin suppressed cell migration and invasion. mdpi.com Furthermore, in pancreatic cancer cells (panc-1 and aspc-1), naringenin was shown to suppress migration and invasion by attenuating MMP-2 and MMP-9 activities. mdpi.com

Table 2: Inhibition of Cell Migration and Invasion by this compound and Naringenin

Compound Cell Line Cancer Type Observed Effect
Naringin Osteosarcoma cells Human osteosarcoma Inhibited cell migration and invasion medchemexpress.com
Naringenin Glioblastoma cells Human glioblastoma Reduced cell migration and invasion mdpi.com
Naringenin SGC-7901 Human gastric cancer Inhibited migration; downregulated MMP-2 and MMP-9 mdpi.com
Naringenin A549 Human lung cancer Suppressed cell migration; reduced MMP-2 and MMP-9 expression nih.gov
Naringenin MDA-MB-231 Human breast cancer Suppressed cell migration and invasion mdpi.com
Naringenin Panc-1, Aspc-1 Human pancreatic cancer Suppressed migration and invasion; attenuated MMP-2 and MMP-9 activities mdpi.com

Neuroprotective Research in Experimental Paradigms

This compound and its aglycone, naringenin, have shown promise in preclinical studies for their neuroprotective effects. These compounds have been investigated for their ability to protect nerve cells from damage and degeneration.

Attenuation of Neurotoxicity in Cellular Models

In vitro studies have provided evidence for the neuroprotective effects of this compound and naringenin against various neurotoxins.

Naringin has been shown to protect PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, from 3-nitropropionic acid (3-NP)-induced neurotoxicity. medchemexpress.combiocrick.com This protection was associated with a decrease in lactate (B86563) dehydrogenase release and an enhancement of the antioxidant defense system. medchemexpress.combiocrick.com

Naringenin has also demonstrated neuroprotective properties in cellular models of Alzheimer's disease. In PC12 cells stimulated with amyloid-beta (Aβ), naringenin was found to attenuate apoptosis and neurotoxicity. nih.gov The underlying mechanisms for this protective effect were linked to the inhibition of caspase-3, activation of the PI3K/Akt signaling pathway, and modulation of GSK-3β. nih.gov Furthermore, in cultured cortical neurons, naringenin was able to significantly recover Aβ-stimulated axonal atrophy. nih.gov

Cognitive Function Studies in Animal Models

This compound, and its aglycone naringenin, have been investigated in various animal models for their potential to enhance cognitive function and counteract neurodegeneration. In a rat model of Alzheimer's disease induced by intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ), naringenin supplementation was shown to improve learning and memory performance in the Morris water maze test. nih.gov This improvement was associated with enhanced brain insulin (B600854) signaling, as evidenced by increased mRNA expression of insulin and its receptor, and a reduction in Tau hyper-phosphorylation through the downregulation of glycogen (B147801) synthase kinase-3β (GSK-3β) activity. nih.gov Furthermore, naringenin treatment significantly reduced the elevated levels of amyloid-beta (Aβ) by upregulating the insulin-degrading enzyme. nih.gov

Similar benefits were observed in other dementia models. In a rat model of vascular dementia, naringenin administration improved cognitive impairment, a finding attributed to its ability to attenuate hippocampal oxidative stress and inflammation. nih.gov Mechanistically, it promoted the expression of synaptic proteins like synaptophysin and postsynaptic density protein 95 (PSD95), and restored the N-methyl-D-aspartate receptor (NMDAR) signaling pathway. nih.gov In diabetic rats, which often exhibit cognitive deficits, naringin treatment significantly improved performance in the Morris water maze, reduced brain acetylcholinesterase (AChE) activity, and lowered levels of the inflammatory marker tumor necrosis factor-alpha (TNF-α). phypha.ir Oral administration of naringin has also been shown to significantly improve learning and memory abilities in other rodent models. medchemexpress.com Studies using an Aβ-injected rat model of Alzheimer's further confirmed that naringenin pretreatment mitigates learning and memory impairment by reducing lipid peroxidation and apoptosis in the hippocampus. diva-portal.org

Table 1: Summary of this compound/Naringenin Cognitive Function Studies in Animal Models

Animal Model Key Findings Proposed Mechanisms of Action
ICV-STZ-induced Alzheimer's Disease Rat Model Improved learning and memory; Reduced Aβ levels and Tau hyper-phosphorylation. nih.gov Enhanced brain insulin signaling; Upregulation of insulin-degrading enzyme; Downregulation of GSK-3β activity. nih.gov
Vascular Dementia Rat Model Mitigated cognitive impairment. nih.gov Inhibition of hippocampal oxidative stress and inflammation; Restoration of NMDAR signaling. nih.gov
Type 2 Diabetes Rat Model Ameliorated cognitive deficits; Reduced escape latency in Morris water maze. phypha.ir Reduction of hyperglycemia, hyperlipidemia, brain AChE activity, and TNF-α levels. phypha.ir
Aβ-injected Alzheimer's Disease Rat Model Attenuated impairment of learning and memory; Increased spontaneous alternation in Y-maze. diva-portal.org Mitigation of lipid peroxidation and apoptosis. diva-portal.org

Modulation of Neuroinflammation in Preclinical Models

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, and this compound's anti-inflammatory properties have been a key area of investigation. nih.gov In preclinical models, naringin and its metabolite naringenin consistently demonstrate the ability to suppress inflammatory responses in the central nervous system. nih.govnih.gov Studies have shown that naringenin can inhibit the activation of microglia, which are the primary immune cells in the brain. nih.gov Activated microglia release pro-inflammatory cytokines that contribute to neuronal damage. nih.gov

In a mouse model, naringenin showed significant protective effects against microglial activation. nih.gov Mechanistically, it inhibits the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells. nih.gov It also downregulates the production of pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comfrontiersin.org This suppression of inflammatory mediators is often linked to the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. phypha.irmedchemexpress.com For instance, naringenin has been found to alleviate lipopolysaccharide (LPS)-induced neuroinflammation by downregulating iNOS, TNF-α, COX-2, NF-κB, and toll-like receptor 4 (TLR4). mdpi.com Further studies in an Alzheimer's disease mouse model revealed that naringenin's anti-neuroinflammatory effects may involve the inhibition of the p38 MAPK and JNK signaling pathways. nih.gov Naringin also induces the expression of Suppressor of Cytokine Signaling 3 (SOCS-3), which plays a role in dampening inflammatory responses. nih.gov

Table 2: Summary of this compound/Naringenin Neuroinflammation Modulation in Preclinical Models

Model Key Findings Proposed Mechanisms of Action
LPS-activated Microglia (in vitro/in vivo) Inhibited release of NO, iNOS, COX-2, TNF-α, IL-1β, IL-6. nih.govnih.govmdpi.com Downregulation of NF-κB, TLR4, p38 MAPK, and JNK signaling pathways; Induction of SOCS-3 expression. nih.govnih.govmdpi.com
APP/PS1 Mouse Model of Alzheimer's Disease Ameliorated neuroinflammation. nih.gov Inhibition of MAPK signaling pathway (p-p38, p-JNK). nih.gov
Type 2 Diabetes Rat Model Markedly decreased brain TNF-α levels. phypha.ir Inhibition of inflammatory processes. phypha.ir
Vascular Dementia Rat Model Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); Increased anti-inflammatory cytokines (IL-10, IL-4). nih.gov Attenuation of hippocampal inflammatory response. nih.gov

Metabolic Regulation Studies in Experimental Models

This compound and naringenin have demonstrated significant anti-diabetic properties in several animal models. In diabetic rats, naringin treatment alleviates renal injury and significantly improves insulin signaling. medchemexpress.com Studies on C57BL/KsJ-db/db mice, a model for type 2 diabetes, showed that naringin treatment significantly increased glucose uptake in cardiomyocytes. frontiersin.org In high-fat diet-fed mice, naringin supplementation improved glucose intolerance and insulin resistance. nih.gov

The mechanisms underlying these effects are multifaceted. Naringenin has been shown to enhance glucose-stimulated insulin secretion and protect pancreatic β-cells from apoptosis. nih.gov It can also reduce intestinal glucose absorption and renal glucose reabsorption. nih.gov In skeletal muscle cells, a primary site for glucose disposal, naringenin increases glucose uptake, an effect mediated via the upregulation of AMP-activated protein kinase (AMPK). nih.gov Furthermore, naringin supplementation has been shown to reduce blood glucose levels, fasting insulin, and HbA1c, while improving β-cell function in diabetic animal models. nih.gov

Table 3: Summary of this compound/Naringenin Glucose Homeostasis Studies

Animal Model Key Findings Proposed Mechanisms of Action
Diabetic Rats Alleviated renal injury; Improved antioxidant enzyme status. medchemexpress.comnih.gov Enhanced insulin signaling pathway. medchemexpress.com
Type 2 Diabetic (db/db) Mice Increased glucose uptake in cardiomyocytes; Reduced blood glucose. frontiersin.org Not specified.
High-Fat Diet-Fed Mice Improved glucose intolerance and insulin resistance. nih.gov Upregulation of AMPK in skeletal muscle cells. nih.gov
Neonatal Wistar Rats (STZ-induced) Reduced intestinal and kidney glucose uptake. nih.gov Inhibition of intestinal glucose absorption and renal glucose reabsorption. nih.gov

This compound demonstrates significant effects on lipid metabolism and adiposity in preclinical research. selleckchem.com In a rat model of Western diet-induced obesity, naringenin supplementation resulted in a significant decrease in retroperitoneal adipose tissue and liver weight and inhibited the development of dyslipidemia by reducing serum triglycerides. nih.gov Other studies have reported that naringenin administration reduces visceral and epididymal adipose tissue. nih.gov

A key mechanism appears to be the stimulation of thermogenesis. Naringenin enhances the expression of uncoupling protein 1 (UCP1) in white and brown adipose tissue, a key protein for heat production, effectively promoting the "browning" of white fat. frontiersin.orgnih.gov This process increases energy expenditure. Naringenin's ability to modulate lipid metabolism is also associated with the activation of the AMPK pathway, which promotes fatty acid oxidation. nih.gov Additionally, naringin has been shown to reduce plasma and liver levels of total cholesterol, triglycerides, and free fatty acids by reducing the activity of enzymes essential for cholesterol production, such as HMG-CoA reductase. nih.gov In diet-induced obese mice, naringin supplementation was found to prevent body weight gain and reduce liver weight, effects that were linked to stimulated brown adipose tissue thermogenesis and alterations in gut microbiota. nih.gov

Table 4: Summary of this compound/Naringenin Lipid Metabolism and Adiposity Studies

Animal Model Key Findings Proposed Mechanisms of Action
Western Diet-Induced Obese Rats Decreased retroperitoneal adipose tissue; Reduced serum triglycerides. nih.gov Potential modulation of satiety signaling (CCK); Modulation of AMPK pathway. nih.gov
High-Fat Diet-Induced Obese Mice Prevented body weight gain; Reduced liver weight; Stimulated adipose thermogenesis. nih.gov Stimulation of BAT thermogenesis and WAT browning; Modulation of gut microbiota. nih.gov
3T3-L1 Adipocytes (in vitro) Enhanced UCP1 expression and mitochondrial respiration. frontiersin.org Activation of PKA, p38 MAPK, and PPARγ pathways. frontiersin.org
Cholesterol-Fed Rabbits Improved antioxidant enzyme status. nih.gov Reduction of enzymes for cholesterol production (HMG-CoA reductase). nih.gov

Metabolic syndrome is a cluster of conditions including visceral obesity, hyperglycemia, hyperlipidemia, and hypertension. nih.govresearchgate.net Naringin has been shown to alleviate multiple components of this syndrome simultaneously. nih.govresearchgate.net A systematic review of preclinical studies concluded that naringin could mitigate metabolic syndrome by reducing visceral obesity, blood glucose, blood pressure, and adverse lipid profiles. nih.govresearchgate.net

The beneficial effects are largely attributed to its potent antioxidant and anti-inflammatory activities. nih.govnih.gov By preventing oxidative damage and suppressing the release of pro-inflammatory cytokines, naringin addresses the low-grade chronic inflammation and oxidative stress that are underlying drivers of metabolic syndrome. nih.gov For example, naringin supplementation has been found to reduce abdominal fat deposition, which may be due to the induction of adipocyte apoptosis. nih.gov It concurrently improves hyperglycemia and hyperlipidemia by modulating key enzymes and signaling pathways as detailed in the sections above. nih.gov

Table 5: this compound's Role in Mitigating Metabolic Syndrome Components

Component of Metabolic Syndrome Preclinical Findings with this compound/Naringenin
Visceral Obesity Reduced abdominal fat deposition, body weight, and visceral fat. nih.govnih.gov
Hyperglycemia / Insulin Resistance Lowered blood glucose and fasting insulin; Improved glucose intolerance and insulin sensitivity. nih.govnih.gov
Hyperlipidemia Reduced total cholesterol, LDL, and triglycerides in plasma and liver. nih.gov
Oxidative Stress & Inflammation Scavenged free radicals; Prevented lipid peroxidation; Reduced pro-inflammatory cytokines. nih.govnih.gov

Lipid Metabolism and Adiposity Investigations

Other Investigated Biological Activities in Preclinical Research

Beyond its effects on neurological and metabolic systems, this compound has been documented to possess a wide spectrum of other biological activities in preclinical models. nih.gov These properties contribute to its potential as a multifaceted therapeutic agent.

Its antioxidant activity is a fundamental aspect of its mechanism, demonstrated by its ability to scavenge free radicals and increase the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). medchemexpress.com This action helps protect against ischemia/reperfusion-induced skeletal muscle injury. this compound also exhibits anti-cancer properties, having been shown to suppress the growth of cancer cells in models of oral, breast, colon, liver, and lung cancer. nih.gov For instance, it can inhibit the proliferation and migration of osteosarcoma cells and suppress cancer cell growth by attenuating EGFR signaling. medchemexpress.com Additionally, naringin has been reported to possess anti-viral, cardioprotective, and hepatoprotective effects. In the context of aging, studies in C. elegans have shown that naringin can alleviate glucose-induced senescence and extend lifespan by promoting autophagy and reducing fat deposition.

Table 6: Summary of Other Investigated Biological Activities of this compound

Biological Activity Preclinical Model/System Key Findings
Antioxidant Ischemia/reperfusion rat model; In vitro assays. Increased activities of SOD and GSH-Px; Reduced ROS and MDA levels. medchemexpress.com
Anti-cancer Osteosarcoma cells; Various cancer models. Inhibited proliferation, migration, and invasion; Induced apoptosis. medchemexpress.comnih.gov
Anti-aging C. elegans model. Alleviated glucose-induced senescence; Extended lifespan; Reduced fat deposition.
Cardioprotective Rodent models. Documented cardioprotective activities.
Hepatoprotective Rodent models. Documented liver-protective effects.

Hepatoprotective Mechanisms in Animal Models

This compound has demonstrated significant hepatoprotective effects in various animal models of liver injury. nih.gov A systematic review and meta-analysis of preclinical studies concluded that naringin, another name for this compound, improves liver function by mitigating the elevation of key liver enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), gamma-glutamyl transferase (GGT), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH), as well as reducing bilirubin (B190676) levels. nih.gov The protective mechanisms are largely attributed to its potent antioxidant and anti-inflammatory properties. nih.gov

In models of liver damage, this compound administration has been shown to restore the levels of endogenous antioxidant enzymes. nih.gov It enhances the activity of superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), glutathione S-transferase (GST), glutathione reductase (GR), and glutathione peroxidase (GPx). nih.govnih.gov This upregulation of the cellular antioxidant defense system helps to counteract oxidative stress, a key factor in the pathogenesis of many liver diseases. nih.gov this compound's ability to increase the protein and mRNA levels of these enzymes contributes to its protective effects. nih.gov

Furthermore, this compound exerts its hepatoprotective effects by modulating inflammatory pathways. It has been found to reduce the levels of pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov The compound also plays a role in regulating apoptosis, or programmed cell death, in liver cells. Studies have shown that this compound can significantly reduce the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and decrease the levels of caspase-3, an executive enzyme in the apoptotic cascade. nih.gov In cases of acetaminophen-induced hepatotoxicity, this compound has been observed to protect hepatocytes by activating the AMPK/Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and phase II detoxification enzymes. scielo.br

Table 1: Effects of this compound on Biochemical Markers in Animal Models of Liver Injury

Category Marker Effect of this compound Treatment Reference
Liver Function Enzymes Alanine Transaminase (ALT) nih.gov
Aspartate Transaminase (AST) nih.govmdpi.com
Gamma-Glutamyl Transferase (GGT) nih.gov
Alkaline Phosphatase (ALP) nih.govmdpi.com
Lactate Dehydrogenase (LDH) nih.gov
Bilirubin Total Bilirubin nih.govmdpi.com
Antioxidant Enzymes Superoxide Dismutase (SOD) nih.govnih.gov
Catalase (CAT) nih.govnih.gov
Glutathione (GSH) nih.govnih.gov
Inflammatory Mediators Interleukin-1β (IL-1β) nih.gov
Interleukin-6 (IL-6) nih.gov
Tumor Necrosis Factor-α (TNF-α) nih.gov
Apoptotic Markers Bax/Bcl-2 Ratio nih.gov
Caspase-3 nih.gov

Antimicrobial Properties and Anti-Virulence Strategies

This compound and its aglycone, naringenin, have been investigated for their antimicrobial activities. While some studies suggest that this compound itself has mild antibacterial potential, its aglycone, naringenin, has shown more pronounced effects, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govbrieflands.com

A significant aspect of the research into the antimicrobial applications of these compounds is the focus on anti-virulence strategies. sci-hub.seproquest.com This approach aims to disarm pathogens by targeting their virulence factors rather than killing them, which may exert less selective pressure for the development of resistance. sci-hub.se One key virulence factor is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that protects them from antibiotics and host immune responses. Naringenin has demonstrated the ability to inhibit biofilm formation in bacteria such as Streptococcus mutans. nih.gov It achieves this by reducing bacterial aggregation and surface hydrophobicity, and by downregulating the expression of genes associated with biofilm development. nih.gov

The anti-virulence potential of this compound extends to targeting specific bacterial components. For instance, research has explored its use against the FimH lectin domain of Escherichia coli, which is critical for the bacterium's ability to adhere to host cells and form biofilms, particularly in the context of urinary tract infections. By interfering with this adhesion process, this compound presents a potential therapeutic avenue that avoids the mechanisms of traditional antibiotics.

Table 2: Antimicrobial and Anti-Virulence Activities of this compound and its Aglycone Naringenin

Compound Target Organism/System Observed Effect Mechanism of Action Reference
Naringenin Streptococcus mutans Inhibition of biofilm formation Reduced aggregation, increased surface hydrophobicity, downregulated gene expression (gtfB, gtfC, comD, comE, luxS) nih.gov
This compound Escherichia coli Potential anti-virulence Targeting the FimH lectin domain to inhibit adhesion
Naringin S. aureus, E. coli Mild antibacterial activity Not specified brieflands.com

Anti-osteoporosis Investigations

Preclinical studies have provided substantial evidence for the potential of this compound in the management of osteoporosis. mdpi.com The compound has been shown to exert beneficial effects on bone health through multiple mechanisms, primarily by promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the formation and function of osteoclasts (bone-resorbing cells). mdpi.comresearchgate.net

In various in vitro and in vivo models, this compound has been found to stimulate osteogenic differentiation. researchgate.netcjter.com This is achieved by upregulating the expression of key osteogenic markers and enhancing new bone formation. researchgate.net The signaling pathways implicated in these pro-osteogenic effects include the Bone Morphogenetic Protein-2 (BMP-2), Wnt/β-catenin, and Vascular Endothelial Growth Factor (VEGF)/VEGFR pathways. mdpi.comresearchgate.netcjter.com By activating these pathways, this compound helps to shift the balance of bone remodeling in favor of bone formation.

Conversely, this compound has been shown to suppress osteoclastogenesis. It can decrease the activity of tartrate-resistant acid phosphatase (TRAP), a key enzyme in bone resorption, and inhibit the formation of mature osteoclasts. mdpi.com This dual action of promoting bone formation while inhibiting bone resorption makes this compound a promising candidate for further investigation as a therapeutic agent for osteoporosis. mdpi.comresearchgate.net Studies in ovariectomized animal models, which mimic postmenopausal osteoporosis, have demonstrated that this compound can improve bone mineral density and bone microstructure. mdpi.comcjter.com

Table 3: Mechanistic Insights into the Anti-osteoporotic Effects of this compound

Biological Process Key Findings Involved Signaling Pathways Reference
Osteoblast Differentiation Promotes osteogenic differentiation; enhances expression of osteogenic markers; stimulates new bone formation. BMP-2, Wnt/β-catenin, VEGF/VEGFR mdpi.comresearchgate.netcjter.com
Osteoclast Function Inhibits osteoclastogenesis; decreases TRAP activity; inhibits mature osteoclast formation. Not specified mdpi.com
Bone Remodeling Improves bone mineral density and microstructure in ovariectomized animal models. Not specified mdpi.comcjter.com

Antiviral Research

This compound and its aglycone, naringenin, have been evaluated for their antiviral properties against a variety of viruses. Naringenin has demonstrated inhibitory effects against the dengue virus, the chikungunya virus, and the Zika virus. mdpi.comnih.gov For instance, it has been shown to inhibit the replication of all dengue virus serotypes in infected cells and can inhibit Zika virus infection in a concentration-dependent manner. nih.gov Furthermore, naringenin has been reported to inhibit the assembly and production of infectious hepatitis C virus (HCV) particles. mdpi.com

Research has also pointed to the potential of this compound itself as an antiviral agent. One study identified this compound as having one of the strongest antiviral activities against Herpes Simplex Virus-1 (HSV-1) among a selection of flavonoids. frontiersin.org More recently, computational studies have explored the potential of this compound as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.com These in silico analyses suggest that this compound can bind to an allosteric site on the enzyme, potentially disrupting its function and inhibiting viral replication. mdpi.com

Table 4: Summary of Antiviral Research on this compound and Naringenin

Compound Target Virus Key Findings from Preclinical/In Silico Studies Reference
Naringenin Dengue Virus (DENV) Inhibits replication of all serotypes; exhibits direct virucidal activity against DENV-2. mdpi.comnih.gov
Naringenin Chikungunya Virus (CHIKV) Prevents intracellular replication. mdpi.com
Naringenin Hepatitis C Virus (HCV) Inhibits assembly and production of infectious particles in a dose-dependent manner. mdpi.com
Naringenin Zika Virus (ZIKV) Inhibits infection in a concentration-dependent manner. nih.gov
This compound Herpes Simplex Virus-1 (HSV-1) Demonstrated strong antiviral activity. frontiersin.org
This compound SARS-CoV-2 Identified as a potential allosteric inhibitor of RNA-dependent RNA polymerase (RdRp) in computational studies. mdpi.com

Naringoside Derivatization, Modification, and Structure Activity Relationship Sar Studies

Chemical and Enzymatic Modifications of Naringoside

Structural modification of this compound, primarily through acylation and glycosylation, is a key strategy to improve its physicochemical properties and biological efficacy. nih.gov These modifications typically target the hydroxyl groups on the flavonoid or the sugar moiety, leading to derivatives with altered solubility, lipophilicity, and stability. nih.govejbiotechnology.info

Acylation involves the introduction of an acyl group, often from a fatty acid, into the this compound structure. This modification is primarily aimed at increasing the molecule's lipophilicity, which can improve its ability to permeate biological membranes. nih.gov

Enzymatic acylation is a preferred method due to its high selectivity and mild reaction conditions. Lipases are commonly used catalysts for this purpose. For instance, the lipase (B570770) Novozym® 435 has been successfully used to catalyze the acylation of naringin (B1676962) with various acyl donors, including acetate (B1210297) (C2), propionate (B1217596) (C3), and laurate (C12). ejbiotechnology.info These reactions yielded monoacylated products with conversion rates reaching up to 100% within 48 hours. ejbiotechnology.infoejbiotechnology.info The resulting acylated naringin derivatives demonstrated significantly improved solubility in both aqueous and organic solvents. ejbiotechnology.info

Crucially, these modifications can be designed to occur specifically on the glycoside portion of the molecule, thereby preserving the core flavonoid structure responsible for many of its physiological activities. nih.gov For example, the enzymatic acylation of naringin with ricinoleic acid using an immobilized lipase yielded naringin 6′-ricinoleate. This derivative showed enhanced lipid solubility, which is expected to improve its permeation across cell membranes and, consequently, its bioavailability. nih.gov

Table 1: Research Findings on this compound Acylation

Enzyme/MethodAcyl DonorKey FindingsReference
Lipase Novozym® 435Acetate (C2), Propionate (C3), Laurate (C12)Generated monoacylated products with up to 100% conversion. Improved both aqueous and solvent solubility while maintaining or increasing antioxidant activity. ejbiotechnology.info
Immobilized LipaseRicinoleic AcidProduced naringin 6′-ricinoleate with significantly enhanced lipid solubility, improving potential for cell membrane permeation. nih.gov

Glycosylation, the attachment of additional sugar moieties, is a powerful strategy to enhance the water solubility and stability of flavonoids like this compound. semanticscholar.orgnih.gov This is particularly important for applications in aqueous-based formulations.

Enzymatic transglycosylation is a key technique used for this purpose. For example, cyclodextrin (B1172386) glucanotransferase (CGTase) has been used to glycosylate naringin, resulting in a significant increase in its water solubility. nih.gov Similarly, α-glucosidase from the marine mollusk Aplysia fasciata has been shown to be highly efficient and regioselective in the glycosylation of naringin. researchgate.net This reaction produced a specific mono-glucosylated derivative and an isomaltosyl derivative as the end-product. researchgate.net

A notable development is the synthesis of α-glycosylated naringin (naringin-G), which not only has improved solubility but can also act as a solubilizing agent for other poorly water-soluble compounds. nih.gov Naringin-G self-assembles into nanostructures in aqueous solutions, creating a microenvironment capable of entrapping other molecules, thereby enhancing their solubility and potential for skin permeation. nih.gov However, it is important to note that while glycosylation boosts solubility, excessive glycosylation can sometimes lead to an increase in molecular weight and a potential decrease in bioavailability. nih.gov

Table 2: Research Findings on this compound Glycosylation

Enzyme/MethodKey FindingsReference
Cyclodextrin Glucanotransferase (CGTase)Significantly increased the water solubility of naringin. nih.gov
α-Glucosidase (Aplysia fasciata)Highly regioselective and efficient process yielding mono-glucosylated and isomaltosyl derivatives. researchgate.net
Enzyme-catalyzed TransglycosylationSynthesized α-glycosylated naringin (naringin-G) which forms self-assembled nanostructures and acts as a solubilizer for other compounds. nih.gov

Semi-synthesis involves using the natural this compound scaffold to create novel derivatives with potentially improved or new biological activities. This approach has led to the development of various heterocyclic derivatives.

One study reported the semi-synthesis of new hydrazone and oxime derivatives from naringin. brieflands.com The chemical structures of these compounds were confirmed using spectroscopic methods (¹³C NMR, ¹H NMR, IR, MS). Subsequent biological evaluation showed that a hydrazone derivative, in particular, exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as strong antioxidant activity. brieflands.com

In another example, naringin was used as a starting material to synthesize heterocyclic derivatives containing dioxolane and imidazolidine (B613845) rings. najah.edu These new compounds were characterized and screened for biological activity. The dioxolane derivative demonstrated the highest antibacterial and antioxidant potential among the synthesized molecules, highlighting how the addition of new heterocyclic systems to the naringin structure can enhance its pharmacological properties. najah.edu

Glycosylation Approaches for Solubilization and Stability Enhancement

Structure-Activity Relationship (SAR) Elucidation

SAR studies are fundamental to understanding how the molecular structure of this compound and its derivatives relates to their biological activity. These studies help identify the key functional groups and structural features responsible for their therapeutic effects.

The glycosyl moiety (the disaccharide neohesperidose) plays a dual role in the activity of this compound. wikipedia.orgsemanticscholar.org Its primary contribution is to increase the water solubility of the flavonoid. semanticscholar.org However, this large sugar unit often creates steric hindrance, which can reduce the molecule's ability to interact with biological targets compared to its aglycone form, naringenin (B18129). wikipedia.org

Consequently, glycosylated flavonoids are often less potent in terms of antioxidant and other biological activities. semanticscholar.org The aglycone is typically more active because its functional groups are more accessible. semanticscholar.org For this reason, flavonoid glycosides like this compound are often considered "pro-drugs"; they are more bioavailable due to better solubility and are metabolized in the body by enzymes that cleave the sugar, releasing the more active aglycone at the site of action. wikipedia.orgsemanticscholar.org

The biological activity of this compound is intrinsically linked to the specific functional groups on its flavanone (B1672756) core. For antioxidant activity, several features are crucial. The hydroxyl (OH) groups, particularly the 5-OH and 7-OH on the A-ring and the 4'-OH on the B-ring, are primary sites for scavenging reactive oxygen species. researchgate.net

The arrangement of these groups is also important. The 5,7-dihydroxy configuration on the A-ring helps to stabilize the molecule after it has donated a hydrogen atom to a free radical. researchgate.net Furthermore, the combination of the 5-OH group and the 4-oxo group in the C-ring creates a site that can chelate metal ions, which is another mechanism contributing to its antioxidant effect. researchgate.net The C2=C3 double bond, when present in conjugation with the 4-oxo group (a feature of flavones and flavonols, but less so for the saturated C-ring of flavanones like this compound), is also known to be important for the antioxidant activity of many flavonoids. semanticscholar.orgfrontiersin.org Studies analyzing the acidity of the hydroxyl groups have determined that the hydrogen atom at the 7-OH position is the most likely to dissociate, followed by those at the 4'-OH, and then the 5-OH positions, indicating the relative reactivity of these sites. researchgate.net

Compound Name Reference Table

Comparative SAR with Aglycone (Naringenin) and Other Flavonoids

The biological activity of this compound is intrinsically linked to its chemical structure, particularly when compared to its aglycone, naringenin, and other related flavonoids. The defining structural difference between this compound and naringenin is the presence of a neohesperidose disaccharide (composed of rhamnose and glucose) attached at the C7 position of the flavanone backbone in this compound. wikipedia.orgnih.gov This glycosidic moiety significantly influences its physicochemical properties and biological activities.

Generally, the aglycone form of a flavonoid is considered more potent in in vitro assays. wikipedia.org The bulky sugar unit can create steric hindrance, potentially reducing the molecule's ability to interact with target sites. However, this is not a universal rule, and the effect of glycosylation is highly dependent on the specific biological activity being assessed. For instance, in a study on anti-inflammatory effects in RAW 264.7 macrophages, the glycosides naringin and narirutin (B1676964) demonstrated more potent inhibition of certain inflammatory mediators like IL-1β and COX-2 compared to the aglycone naringenin. nih.gov This suggests that the presence and type of sugar can modulate anti-inflammatory pathways differently than the aglycone alone. nih.gov

The antioxidant activity of flavonoids is heavily influenced by their structure, including the number and position of hydroxyl (-OH) groups. hilarispublisher.com O-glycosylation, as seen in this compound, can decrease the antioxidant potential in some in vitro assays compared to the aglycone. hilarispublisher.com Flavonoids with more hydroxyl groups, such as quercetin (B1663063), tend to exhibit stronger antioxidant properties than naringenin. rsc.org The antioxidant capacity of aglycones is often higher initially, though their stability and activity can change significantly during metabolic processes. nih.gov

From a pharmacokinetic perspective, the differences are also stark. This compound is metabolized in the gut by the naringinase (B1166350) enzyme, which cleaves the sugar moiety to release the active aglycone, naringenin. wikipedia.org Studies in rabbits have shown that oral administration of this compound results in a later time to reach maximum plasma concentration (Tmax) and a longer mean residence time for both naringenin and its conjugated metabolites when compared to the oral administration of naringenin itself. nih.gov This indicates that the glycoside form influences the absorption and metabolic fate of the compound in vivo.

Table 1: Comparative Structure-Activity Relationship (SAR) of this compound and Naringenin

FeatureThis compound (Glycoside)Naringenin (Aglycone)Reference
Structure Naringenin with a neohesperidose sugar at C7.Flavanone backbone without the sugar moiety. wikipedia.org
Potency (General in vitro) Often less potent due to the bulky sugar group.Generally more potent as it is the active form. wikipedia.org
Anti-Inflammatory Activity Showed comparable or stronger inhibition of some inflammatory mediators (e.g., IL-1β, COX-2) than naringenin.Demonstrated the weakest anti-inflammatory effect in one study. nih.gov
Antioxidant Activity (in vitro) O-glycosylation may decrease antioxidant potential.Generally higher than its glycoside form. hilarispublisher.com
Metabolism Metabolized by gut naringinase to release naringenin.Undergoes extensive glucuronidation/sulfation during first-pass metabolism. wikipedia.orgnih.gov
Pharmacokinetics (Oral) Results in a later Tmax and longer mean residence time for metabolites.Low absolute bioavailability (around 4-8%). nih.gov

Molecular Modeling and Computational Approaches in SAR Studies

To further dissect the structure-activity relationships of this compound, researchers employ powerful computational tools. Molecular modeling techniques provide invaluable insights into how this compound and its derivatives interact with biological targets at an atomic level, guiding the design of new, more effective compounds.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. researchgate.netphcog.com This technique has been widely applied to study this compound.

In one significant study, this compound was identified as a strong inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) through computational screening, binding to a key allosteric site. nih.gov Other research evaluated the interactions of naringin (this compound) and naringenin with various proteins implicated in human liver fibrosis. phcog.com The results showed that naringin had impressive binding affinities, with glide scores ranging from -8.5 to -13.3 kcal/mol, which were often comparable or superior to standard drugs. phcog.com For example, naringin's interaction with the Janus kinase-2 (JAK-2) protein yielded a glide score of -12.46 kcal/mol, indicating a very strong potential interaction. phcog.com Similarly, docking studies against enzymes of the urea (B33335) cycle pathway suggested that naringin forms more hydrogen bonds and has a higher binding energy than the standard drug sodium benzoate, highlighting its potential in managing hyperammonemia. ajol.info

Table 2: Selected Molecular Docking Studies of this compound/Naringin

LigandTarget Protein (PDB ID)Binding/Glide Score (kcal/mol)Key FindingReference
This compoundSARS-CoV-2 RdRpNot specified, but identified as a top hit.Binds strongly to an allosteric site, suggesting potential as an antiviral agent. nih.gov
NaringinJAK-2 (3KCK)-12.46Demonstrates a higher binding affinity than the standard drug ruxolitinib (B1666119) (-9.51). phcog.com
NaringinTGFBR-1 (1VJY)-13.3Shows a significantly higher binding affinity compared to the standard drug SB-431542 (-5.8). phcog.com
NaringinUrea Cycle EnzymesHigher binding energy than sodium benzoate.Forms more hydrogen bonds, suggesting stronger interaction and potential therapeutic effect. ajol.info

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). scribd.com While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the available literature, the principles are widely applied to flavonoids.

A QSAR study on flavonoids would typically involve:

Synthesizing a series of this compound derivatives: This could involve modifying the number and position of hydroxyl or methoxyl groups, or altering the sugar moiety. hilarispublisher.commdpi.com

Measuring the biological activity: The activity of each derivative (e.g., antioxidant, anti-inflammatory, or anticancer) is quantified.

Calculating molecular descriptors: These are numerical values that describe the physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric parameters.

Developing a mathematical model: A statistical equation is generated that links the descriptors to the observed biological activity.

Such models are invaluable for predicting the activity of new, unsynthesized derivatives, thereby saving time and resources in the drug discovery process. For flavonoids, QSAR studies have confirmed that features like the ortho-dihydroxyl groups on the B-ring and the number of hydroxyl groups are crucial for antioxidant activity. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time. This method models the movement of every atom in a system, offering deep insights into the stability of a ligand-protein complex and the conformational changes that occur upon binding. nih.govrsc.org

MD simulations have been used to validate the findings of docking studies. For example, after docking identified this compound as a potent inhibitor of SARS-CoV-2 RdRp, MD simulations were run for 100 nanoseconds to confirm the stability of the interaction. nih.gov The results showed that the protein-ligand complex reached equilibrium, with the root-mean-square deviation (RMSD) of the protein stabilizing at approximately 2.3 Å, well below the 3 Å threshold that would suggest instability. nih.gov The simulations confirmed that this compound remains in constant and stable contact with the enzyme's allosteric site. nih.govdntb.gov.ua

Another study used MD simulations to understand the solvation of naringin in different mixtures of dimethyl sulfoxide (B87167) (DMSO) and water. rsc.org The simulations revealed the structure of the solvation shells, showing that in certain solvent compositions, DMSO molecules are more likely to be found in the immediate vicinity of naringin than water molecules. rsc.org This type of analysis is crucial for understanding the compound's solubility and behavior in various chemical environments.

Table 3: Molecular Dynamics (MD) Simulation Findings for this compound/Naringin

System StudiedSimulation TimeKey Metric / ObservationConclusionReference
This compound-SARS-CoV-2 RdRp Complex100 nsProtein RMSD stabilized at ~2.3 Å.The complex is stable, and the ligand maintains constant contact with the allosteric site. nih.gov
Naringin in aqueous DMSONot specifiedStructure and composition of solvation shells.Revealed the preferential solvation of naringin by DMSO in certain mixtures. rsc.org

Advanced Methodological Approaches in Naringoside Research

Spectroscopic and Chromatographic Techniques for Naringoside Analysis

Spectroscopic and chromatographic methods form the cornerstone of this compound research, enabling its precise detection and characterization in various matrices, from plant extracts to biological fluids.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. plos.org Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netscirp.org

The separation is typically achieved on columns such as Zorbax Eclipse XDB C18, Agilent ZORBAX C18, or Inertsil ODS-2. researchgate.netscirp.orgmdpi.com The mobile phase often consists of a mixture of an aqueous component, frequently acidified with acetic or formic acid to improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netscirp.org Elution can be performed under isocratic conditions (constant mobile phase composition) or by using a gradient (varied mobile phase composition) to separate multiple components in complex samples. researchgate.netscirp.org Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits strong absorbance, typically around 280 nm or 285 nm. researchgate.netnih.govfao.org The method's validity is established by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scirp.orgacs.org

Table 1: Examples of HPLC Conditions for this compound Analysis This table is interactive. You can sort and filter the data.

Column Mobile Phase Elution Mode Flow Rate (mL/min) Detection Wavelength (nm) Reference
Zorbax Eclipse XDB C18 (4.6 x 250 mm, 5 µm) Acetonitrile:Water:Formic Acid (21:78.8:0.2), pH 2.5 Isocratic 1.0 280 researchgate.netfao.org
Spherisorb ODS1 2% aqueous acetic acid (pH 2.5) and acetonitrile Gradient 1.0 285 nih.gov
Agilent ZORBAX C18 (250 x 4.6 mm, 5.0 µm) Methanol and water with 1% acetic acid Gradient 0.8 280 scirp.org
Inertsil ODS-2 (250 x 4.6 mm, 5 µm) Acetonitrile-0.1 M ammonium (B1175870) acetate (B1210297) solution (20:80, v/v), pH 7.1 Isocratic 1.0 280 mdpi.com
Supelco LC-18 (15 cm, 3 µm packing) 0.5% aqueous acetic acid:acetonitrile (82:18) Isocratic 1.0 280 rsc.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for profiling the metabolites of this compound in biological systems. nih.gov This technique combines the superior separation capabilities of LC with the high sensitivity and selectivity of MS/MS, making it ideal for identifying and quantifying compounds in complex matrices like plasma, urine, and feces. nih.govfrontiersin.org

Following oral administration, this compound is extensively metabolized. nih.gov It is often hydrolyzed to its aglycone, naringenin (B18129), which then undergoes further biotransformation reactions including glucuronidation, sulfation, dehydrogenation, hydroxylation, and methylation. nih.govmdpi.com LC-MS/MS methods, often employing electrospray ionization (ESI) in negative ion mode, are developed to detect these metabolites. nih.govnih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be tracked for each metabolite, ensuring high selectivity and accurate quantification. nih.govnih.gov For instance, the transition for naringenin is often monitored at m/z 270.9 → 150.9. nih.gov Studies in rats and humans have identified numerous metabolites, primarily glucuronide and sulfate (B86663) conjugates of naringenin. nih.govrsc.orgmdpi.com

Table 2: Key Metabolites of this compound Identified by LC-MS/MS in Biological Samples This table is interactive. You can sort and filter the data.

Metabolite Parent Ion [M-H]⁻ (m/z) Fragment Ion (m/z) Biological Matrix Reference
Naringenin 270.9 150.9 Rat Urine, Human Urine nih.govrsc.org
Naringenin-7-O-glucuronide 447.0 271.1 Rat Urine, Human Urine nih.govmdpi.com
Naringenin-4′-O-glucuronide 447.0 271.1 Rat Urine, Human Urine nih.govmdpi.com
Naringenin-O-sulfate 351.0 Not specified Human Urine mdpi.com
Apigenin 269.0 151.0 Rat Urine nih.gov
Hesperetin 301.0 163.9 Rat Urine nih.gov
Hesperetin-7-O-glucuronide 477.1 301.1 Rat Urine nih.gov
3-(4'-hydroxyphenyl)propionic acid Not specified Not specified Rat Urine/Feces frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. mdpi.commagritek.com Both ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure, including the stereochemistry and the point of glycosylation. researchgate.netmdpi.com

The ¹H NMR spectrum provides information about the number and environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. mdpi.com For this compound, specific signals in the ¹H NMR spectrum correspond to the protons of the flavonoid A, B, and C rings, as well as the protons of the neohesperidose sugar moiety. mdpi.commagritek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, allowing for complete and unambiguous assignment of all signals and confirming the attachment of the sugar unit to the flavonoid structure. magritek.com

Table 3: Selected ¹H and ¹³C NMR Chemical Shift Values (δ, ppm) for this compound This table is interactive. You can sort and filter the data.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
C-2 5.48–5.52 (t) 79.26 mdpi.com
C-3 2.76–2.79 (dt), 3.22–3.29 (dd) 42.70 mdpi.com
C-4 (C=O) - 197.13 mdpi.com
C-5 - 163.81 mdpi.com
C-6 6.16–6.17 (d) 96.62 mdpi.com
C-8 6.16–6.17 (d) 95.52 mdpi.com
C-2' / C-6' 7.40–7.42 (dd) 128.21 mdpi.com
C-3' / C-5' 6.90–6.91 (d) 115.39 mdpi.com
5-OH 12.09 (s) - mdpi.com

UV-Vis absorption and fluorescence spectroscopy are widely used methods to investigate the interactions between this compound and macromolecules such as proteins and DNA. scirp.orgnih.gov These studies provide insights into binding mechanisms, binding constants, and the effects of binding on the conformation of the macromolecule.

When this compound binds to a protein like bovine serum albumin (BSA), changes in the UV-Vis absorption spectrum can indicate the formation of a ground-state complex. nih.gov Fluorescence spectroscopy is particularly useful because the intrinsic fluorescence of proteins, mainly from tryptophan and tyrosine residues, can be quenched upon binding of a ligand like this compound. scirp.orgnih.gov This quenching can be analyzed using the Stern-Volmer equation to determine quenching constants and the mechanism (static or dynamic). nih.govresearchgate.net Thermodynamic parameters, including enthalpy (ΔH°) and entropy (ΔS°) changes, can be calculated from experiments at different temperatures to elucidate the primary forces driving the interaction, such as hydrophobic forces or hydrogen bonding. scirp.orgresearchgate.net Synchronous fluorescence and circular dichroism (CD) spectroscopy can further reveal conformational changes in the protein upon this compound binding. plos.orgscirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Cell-Based Assay Methodologies

To understand the biological effects of this compound at a cellular level, various in vitro cell-based assays are employed. These assays are fundamental in determining the compound's potential bioactivities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the effect of this compound on cell viability and proliferation. bmrat.org This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. bmrat.org A decrease in formazan production is indicative of reduced cell viability or proliferation.

This assay has been used to demonstrate the dose-dependent inhibitory effects of this compound on the proliferation of various cancer cell lines, including colorectal, cervical, and osteosarcoma cells. ptbioch.edu.plaging-us.comspandidos-publications.com Researchers typically treat cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then perform the MTT assay. ptbioch.edu.plspandidos-publications.com The results are often used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. bmrat.orgnih.gov

Table 4: IC₅₀ Values of this compound/Naringenin in Various Cell Lines Determined by MTT Assay This table is interactive. You can sort and filter the data.

Compound Cell Line Cell Type IC₅₀ Value Incubation Time (h) Reference
Naringin (B1676962) HeLa Cervical Cancer 793 µM 24 ptbioch.edu.pl
Naringin SiHa Cervical Cancer 764 µM 24 ptbioch.edu.pl
Naringin C33A Cervical Cancer 745 µM 24 ptbioch.edu.pl
Naringin MG63 Osteosarcoma ~50 µmol/L 24 aging-us.com
Naringin U2OS Osteosarcoma ~30 µmol/L 24 aging-us.com
Naringenin HCT116 Colorectal Cancer >200 µM 24 biomolther.org
Naringenin SW480 Colorectal Cancer >200 µM 24 biomolther.org
Naringenin HepG2 Liver Cancer 22.32 µg/ml Not Specified nih.gov

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In this compound research, it is instrumental in elucidating the compound's effects on fundamental cellular processes like apoptosis and the cell cycle.

Researchers utilize flow cytometry to quantify apoptosis by staining cells with markers like Annexin V and propidium (B1200493) iodide (PI). por-journal.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent agent that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells. por-journal.com Studies on naringin's aglycone, naringenin, have demonstrated its ability to induce apoptosis in human cancer cell lines. For instance, in human hepatocellular carcinoma (HepG2) cells, treatment with naringenin leads to a significant increase in the population of apoptotic cells, as detected by Annexin V/PI staining and flow cytometric analysis. por-journal.com Similarly, in human osteosarcoma cells (HOS and U2OS), naringenin treatment resulted in a dose-dependent increase in apoptotic cells. mdpi.com

The cell cycle, a series of events leading to cell division and duplication, is another critical area investigated using flow cytometry. By staining cells with a DNA-intercalating dye like PI, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. nih.gov Research has shown that this compound's aglycone, naringenin, can induce cell cycle arrest in various cancer cells. In HepG2 cells, naringenin treatment caused an accumulation of cells in the G0/G1 and G2/M phases. por-journal.com In human osteosarcoma cell lines, naringenin was found to induce cell cycle arrest at the G2/M phase. mdpi.com These findings are crucial for understanding the anti-proliferative mechanisms of the compound.

The table below summarizes findings from flow cytometry studies on naringin and its aglycone, naringenin.

Cell LineCompoundFindingResearch Focus
Human hepatocellular carcinoma (HepG2)NaringeninIncreased proportion of apoptotic cells; Accumulation of cells in G0/G1 and G2/M phases. por-journal.comApoptosis & Cell Cycle
Human osteosarcoma (HOS, U2OS)NaringeninDose-dependent increase in apoptotic cells; Cell cycle arrest at the G2/M phase. mdpi.comApoptosis & Cell Cycle
Human dental pulp stem cells (hDPSCs)NaringinInvestigated apoptosis ratio and cell cycle effects of free naringin and nanoparticle-encapsulated naringin. researchgate.netApoptosis & Cell Cycle
HeLa (cervical cancer)NaringinCombination with quercetin (B1663063) and rutin (B1680289) potentiated the apoptotic response. researchgate.netApoptosis

Western Blot Analysis for Protein Expression Profiling

Western blot is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. It allows researchers to identify and quantify the expression levels of proteins involved in various cellular pathways, providing mechanistic insights into the biological effects of compounds like this compound.

In the context of this compound research, Western blot analysis is crucial for validating the observations from flow cytometry and delving deeper into the molecular mechanisms. For example, to understand how naringenin induces cell cycle arrest and apoptosis, researchers have used Western blot to measure the levels of key regulatory proteins. In human osteosarcoma cells, naringenin treatment led to decreased levels of cyclin B1 and cyclin-dependent kinase 1 (CDK1), and an upregulation of p21, proteins that are critical for the G2/M phase transition. mdpi.com In HepG2 cells, naringenin induced an accumulation of the tumor suppressor protein p53 and increased the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which triggers the mitochondrial-mediated apoptosis pathway. por-journal.com

Furthermore, Western blot is employed to investigate the effects of this compound on other signaling pathways. In a mouse model of Parkinson's disease, naringin treatment was shown to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is important for the survival of dopaminergic neurons. nih.gov In studies on diabetic cardiomyopathy in rodents, naringin treatment was found to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.org

The following table presents key proteins whose expression has been shown to be modulated by naringin or its aglycone, as determined by Western blot analysis.

Target ProteinModulating CompoundCellular ContextObserved Effect
p53, Bax/Bcl-2 ratio, Cytochrome C, Caspase-3NaringeninHuman hepatocellular carcinoma (HepG2) cells. por-journal.comIncreased expression/activation, indicating apoptosis induction. por-journal.com
p21, CDK1, Cyclin BNaringeninHuman osteosarcoma (HOS, U2OS) cells. mdpi.comUpregulation of p21, downregulation of CDK1 and Cyclin B, leading to G2/M arrest. mdpi.com
mTORC1 pathway proteinsNaringinMouse model of Parkinson's disease. nih.govActivation, suggesting a neuroprotective mechanism. nih.gov
TNF-α, IL-6, NF-κBNaringinMyocardial tissue from a rodent model of type 2 diabetes. frontiersin.orgReduced expression, indicating anti-inflammatory effects. frontiersin.org
Iba-1, NLRP3, IL-1βNot specifiedMouse hippocampus in a model of depression. nih.govExpression analyzed to assess neuroinflammation. nih.gov

Real-time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Studies

Real-time quantitative polymerase chain reaction (RT-qPCR) is a powerful and sensitive technique used to measure the expression levels of specific genes. It works by reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA in real-time, allowing for the quantification of messenger RNA (mRNA) transcripts. This method is essential in this compound research for understanding how the compound modulates cellular functions at the genetic level.

RT-qPCR has been employed to investigate the effects of this compound and its aglycone on the expression of genes involved in a wide array of biological processes. For instance, in studies on broiler chickens, dietary supplementation with naringin was found to significantly affect the hepatic expression of genes involved in lipid metabolism and antioxidant defense, such as peroxisome proliferator-activated receptor alpha (PPARα), Acyl-CoA oxidase 1 (ACOX1), and glutathione (B108866) disulfide reductase (GSR). mdpi.com In human white adipocyte cultures, naringenin was shown to increase the expression of genes associated with thermogenesis and fat oxidation, including uncoupling protein 1 (UCP1) and adipose triglyceride lipase (B570770) (ATGL). nih.gov

Furthermore, RT-qPCR is used to validate data obtained from broader transcriptomic analyses, such as RNA sequencing. In a study analyzing the synthesis of bioactive compounds in Citrus grandis, the expression profiles of twelve genes identified by RNA-seq were confirmed using RT-qPCR, showing a high correlation between the two methods and confirming the reliability of the sequencing data. peerj.com This included genes potentially involved in the regulation of naringin synthesis. peerj.com

The table below highlights key genes that are regulated by naringin or naringenin, as demonstrated by RT-qPCR studies.

Gene TargetModulating CompoundBiological SystemFinding
PPARα, ACOX1, GSRNaringinBroiler chicken liver. mdpi.comIncreased gene expression, affecting lipid metabolism and antioxidant defense. mdpi.com
UCP1, ATGL, GLUT4, AdiponectinNaringeninHuman white adipocyte cultures. nih.govIncreased expression, promoting thermogenesis and insulin (B600854) sensitivity. nih.gov
Genes in flavonoid biosynthesis pathway (e.g., CHI1, 1,2Rhat)EndogenousCitrus grandis tissues. peerj.comDifferential expression in various tissues, suggesting a role in naringin synthesis. peerj.com
MyHC IIa, MyHC IIbNaringinPig muscle tissue. scielo.org.zaUp-regulation of MyHC IIa and down-regulation of MyHC IIb, affecting meat quality. scielo.org.za

In Vivo Experimental Model Applications

Rodent Models for Disease Pathogenesis Studies

Rodent models, particularly mice and rats, are indispensable tools in biomedical research for studying the pathogenesis of human diseases and for evaluating the therapeutic potential of compounds like this compound. These models allow for the investigation of complex physiological and pathological processes in a living organism that would be impossible to replicate in vitro.

This compound and its aglycone have been investigated in various rodent models of disease. In the field of neurodegenerative diseases, a mouse model of Parkinson's disease was used to study the neuroprotective effects of naringin. nih.gov In this model, the neurotoxin 6-hydroxydopamine (6-OHDA) was injected into the brains of mice to induce degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's. The study found that daily injections of naringin protected the nigrostriatal dopamine (B1211576) projection from this neurotoxicity and inhibited microglial activation, a marker of neuroinflammation. nih.gov

In the context of metabolic diseases, a rodent model of type 2 diabetes was utilized to examine the effects of naringin on diabetic cardiomyopathy. frontiersin.org Naringin treatment in these mice led to a significant reduction in myocardial levels of pro-inflammatory cytokines and decreased calpain activity, a protease implicated in cardiovascular disorders. frontiersin.org Furthermore, in a rat model, chronic oral feeding studies were conducted to establish the safety of naringin as a feed additive. echemi.com

The following table provides examples of rodent models used in this compound research.

Rodent ModelDisease/Condition StudiedKey Findings with this compound/Naringenin
Mouse model of Parkinson's Disease (6-OHDA induced)Neurodegeneration. nih.govNaringin exhibited neuroprotective effects, protecting dopaminergic neurons and inhibiting microglial activation. nih.gov
Mouse model of Type 2 DiabetesDiabetic Cardiomyopathy. frontiersin.orgNaringin reduced myocardial inflammation and calpain activity, and improved cardiomyocyte viability. frontiersin.org
Rat modelChronic oral toxicityEstablished a safe use level for naringin in complete feed. echemi.com
Mouse model of tumor metastasisRadiation-induced lung injury and fibrosisNaringenin alleviated lung damage and fibrosis following irradiation. google.com

Dietary Supplementation Research in Animal Species

Research into the dietary supplementation of this compound in various animal species is crucial for its potential application as a feed additive to improve animal health, performance, and the quality of animal-derived products. These studies provide valuable data on the compound's efficacy and physiological effects in a practical, agricultural context.

Studies have been conducted in several livestock species. In finishing pigs, dietary supplementation with naringin was investigated for its effects on performance, carcass traits, and meat quality. scielo.org.za The results indicated that specific concentrations of naringin could improve loin eye muscle area, reduce serum triglycerides, and enhance the oxidative stability and quality of the pork. scielo.org.za In lambs, supplementation with naringin has been shown to reduce lipid peroxidation in both plasma and meat, indicating an improvement in antioxidant status. scielo.org.za

In dairy cows, particularly during the challenging transition period around calving, naringin supplementation has been studied for its impact on metabolic status and oxidative stress. mdpi.com Feeding naringin to transition cows was found to improve systemic antioxidant capacity, reduce inflammation and oxidative stress markers in adipose tissue, and modulate adipose tissue function, which is critical for preventing metabolic disorders common in early lactation. mdpi.com The European Food Safety Authority (EFSA) has evaluated naringin and concluded that its use in animal nutrition is safe for all animal species at specified levels. europa.eunih.gov

The table below summarizes findings from dietary supplementation studies with naringin in different animal species.

Animal SpeciesResearch FocusKey Findings
Finishing PigsPerformance, carcass traits, meat quality, oxidative stability. scielo.org.zaImproved carcass characteristics and pork quality, enhanced antioxidant capacity in meat and liver. scielo.org.za
LambsAntioxidant status, meat quality. scielo.org.zaReduced malondialdehyde (MDA) levels in plasma and meat, indicating decreased lipid peroxidation. scielo.org.za
Transition Dairy CowsMetabolic status, oxidative stress, adipose tissue function. mdpi.comAlleviated oxidative stress, modulated adipose tissue metabolism, and improved systemic metabolic status. mdpi.com
Broiler ChickensMeat fatty acid profile, gene expression. mdpi.comBeneficially affected fatty acid profiles in breast meat and modulated genes involved in fatty acid oxidation and antioxidant defense. mdpi.com

Bioinformatic and Systems Biology Approaches

Bioinformatics and systems biology represent a computational frontier in this compound research, integrating biological data with computational tools to model and understand complex biological systems. routledge.com These approaches allow for the prediction of molecular interactions, the identification of potential drug targets, and the elucidation of metabolic pathways on a large scale.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations have been used to investigate the interaction of this compound with specific protein targets. For example, in the search for inhibitors of the SARS-CoV-2 virus, computational screening of a library of flavonoids identified this compound as a potential inhibitor of the virus's RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net Molecular docking predicted a strong binding affinity of this compound to an allosteric site on the enzyme, and subsequent MD simulations confirmed the stability of this interaction. nih.govresearchgate.net

Systems biology approaches, which aim to understand the entirety of a biological system, have been applied to the production of naringenin, the aglycone of this compound. By using a mixed integer linear programming (MILP) algorithm, researchers predicted the shortest and most viable metabolic pathway for producing naringenin in Saccharomyces cerevisiae (baker's yeast). nih.gov This in silico design, combined with molecular engineering, led to the successful creation of a yeast biofactory for naringenin, demonstrating the power of integrating computational biology with synthetic biology. nih.gov These advanced computational methods are accelerating the pace of discovery in this compound research, from identifying its therapeutic potential to optimizing its biotechnological production. nih.govnih.gov

ApproachApplication in this compound ResearchExample/Finding
Molecular Docking & SimulationIdentifying potential protein targets and inhibitors. nih.govresearchgate.netThis compound was identified as a potential allosteric inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) through computational screening and simulation. nih.govresearchgate.net
Systems Metabolic EngineeringDesigning and optimizing biosynthetic pathways. nih.govAn in silico prediction using a systems biology approach guided the successful engineering of Saccharomyces cerevisiae to produce naringenin. nih.gov
Transcriptomic Analysis (RNA-seq)Genome-wide analysis of gene expression. peerj.comUsed to identify differentially expressed genes involved in naringin synthesis in different tissues of Citrus grandis. peerj.com

Network Pharmacology for Multi-Target Identification

Network pharmacology is a computational approach that integrates systems biology and bioinformatics to investigate the complex interactions between drug molecules and multiple protein targets within a biological network. researchgate.netmdpi.com This method is particularly suited for understanding the polypharmacological nature of natural compounds like this compound (also known as naringin), which often act on numerous targets to exert their effects.

Research employing network pharmacology has identified a wide array of potential protein targets and signaling pathways modulated by this compound. For instance, in studies related to atherosclerosis, 151 potential targets for naringin were identified, with 77 of them being common targets in the disease. oup.com A subsequent protein-protein interaction (PPI) network analysis highlighted key pathways, including the PI3K-AKT signaling pathway, which was further validated experimentally. oup.com Similarly, a study on osteoporotic fracture identified 26 common targets between naringin and the condition, with core targets including CASP3, TNF, ESR1, and various matrix metalloproteinases (MMPs). nih.gov The associated KEGG pathway analysis pointed towards the involvement of the p53, IL-17, TNF, estrogen, and PPAR signaling pathways. nih.gov

In the context of cervical cancer, network pharmacology combined with metabolomics revealed that naringin's therapeutic effects may be mediated through pathways such as steroid hormone biosynthesis, the sphingolipid signaling pathway, and arachidonic acid metabolism. j-morphology.comnih.gov Another investigation into the role of Naringenin-7-O-glucoside (a this compound isomer) in COVID-19 identified 17 significantly upregulated gene targets, including SERPINE1, MMP1, and MMP7, and highlighted the modulation of the HIF-1, AGE-RAGE, and IL-17 signaling pathways as crucial mechanisms. chemrxiv.org

These studies collectively demonstrate that this compound does not act on a single receptor but rather engages with a network of interacting proteins. This multi-target engagement explains its broad spectrum of reported biological activities and provides a robust framework for discovering its therapeutic mechanisms across different diseases.

Study ContextKey Identified Protein TargetsImplicated Signaling PathwaysReference(s)
Atherosclerosis -PI3K-AKT, TLR4/NF-κB oup.com
Osteoporotic Fracture CASP3, TNF, ESR1, MMP1, MMP2, SERPINE1, IGFBP3, CYP19A1, PPARG, CDKN1A, ACEp53, IL-17, TNF, Estrogen, PPAR nih.gov
Cervical Cancer -Steroid Hormone Biosynthesis, Sphingolipid Signaling, Arachidonic Acid Metabolism j-morphology.comnih.gov
COVID-19 Lung Pathology (Naringenin-7-O-glucoside) SERPINE1, MMP1, MMP7, AKR1B10, CYP19A1, LDHAHIF-1, AGE-RAGE, IL-17, Relaxin Signaling chemrxiv.org
Liver Fibrosis JAK-2, ZAP-70, TGFBR1, Keap1, EGFR, VEGFR-2, FGFR1JAK2/STAT3, Nrf2 phcog.com

Transcriptomic Analyses in Response to this compound Exposure

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism under specific conditions, offers a powerful lens through which to view the cellular response to this compound. By analyzing changes in gene expression, researchers can identify the genes and pathways that are activated or suppressed by the compound.

A notable study on the effect of exogenous naringin on postharvest citrus fruit decay performed a detailed transcriptomic analysis. frontiersin.orgnih.gov The results showed that naringin treatment significantly upregulated twelve genes associated with the phenylpropanoid and flavonoid biosynthesis pathways. researchgate.netfrontiersin.org Further co-expression network analysis identified transcription factors, such as MYC and WRKY from the MAPK signaling pathway, as potentially contributing to naringin-induced disease resistance in the fruit. frontiersin.org

In a different model, the anti-adipogenic effects of both naringin and its aglycone, naringenin, were investigated in 3T3-L1 adipocytes using RNA sequencing. nih.gov The study found that naringin treatment normalized the expression of 25 upregulated and 25 downregulated genes related to lipid metabolism that were perturbed during adipocyte differentiation. nih.gov Key genes whose expression levels were restored included Acaca, Fasn, Scd1, Srebf1, and Hmgcs1. nih.gov This highlights naringin's potential to modulate cellular metabolism at the genetic level.

While many transcriptomic studies focus on the aglycone naringenin, their findings provide valuable context. For example, in vascular smooth muscle cells, naringenin exposure led to the differential expression of 711 genes (303 upregulated, 408 downregulated), with significant enrichment in pathways related to cell migration and extracellular matrix organization. frontiersin.org In human liver HepaRG cells, naringenin treatment resulted in 1037 differentially expressed genes (381 up- and 656 down-regulated). mdpi.com These studies collectively underscore the profound impact of the naringin/naringenin structure on gene expression across various biological systems.

Biological SystemTreatmentKey Differentially Expressed Genes/PathwaysResearch FindingReference(s)
Citrus Fruit (Postharvest) NaringinUpregulated: 12 genes in Phenylpropanoid and Flavonoid Biosynthesis Pathways. Pathways: MAPK signaling (MYC, WRKY TFs)Naringin treatment delays decay by promoting the accumulation of protective metabolites and upregulating defense-related genes. researchgate.netfrontiersin.orgnih.gov
3T3-L1 Adipocytes NaringinNormalized: Acaca, Fasn, Fabp5, Scd1, Srebf1, Hmgcs1, Cpt1c, Lepr, Lrp1Naringin exhibits anti-adipogenic effects by restoring the expression of key lipid metabolism genes. nih.gov
Vascular Smooth Muscle Cells NaringeninUpregulated: 303 genes. Downregulated: 408 genes. Pathways: PI3K/Akt, Cell Migration, Extracellular Matrix Organization.Naringenin inhibits cell proliferation and migration, potentially through the PI3K/Akt/CREB5 pathway. frontiersin.org
HepaRG Human Liver Cells NaringeninUpregulated: 381 genes. Downregulated: 656 genes.Naringenin exposure significantly alters the expression of genes and miRNAs involved in liver metabolism. mdpi.com

Genome Mining for Biosynthetic Pathway Discovery

The biosynthesis of this compound begins with the well-characterized phenylpropanoid pathway, which produces the naringenin aglycone. researchgate.netrsc.org However, the final, crucial step—the attachment of a rhamnoglucose sugar moiety to the naringenin backbone—is catalyzed by a specific class of enzymes known as glycosyltransferases (GTs). Identifying the precise genes that encode these enzymes has been advanced significantly by genome mining techniques.

Genome mining involves using bioinformatics tools to scan entire genome sequences for biosynthetic gene clusters (BGCs). nih.govnih.gov BGCs are physically co-localized groups of genes within a genome that collectively encode the machinery for producing a specific secondary metabolite. researchgate.net This approach allows researchers to connect a known natural product to its genetic origins or to discover entirely new compounds and enzymes.

While the complete BGC for this compound has been elusive, genome mining and related transcriptomic strategies have been successfully used to identify the critical flavonoid glycosyltransferase genes in various plants. For example, a genome-wide analysis of four Rubus species identified 121-172 UDP-glycosyltransferase (UGT) genes, the family to which flavonoid GTs belong. mdpi.com By combining this genomic data with transcriptomic co-expression network analysis, researchers successfully identified RchUGT169 as a flavonoid glucosyltransferase and verified its function in converting flavonoids like kaempferol (B1673270) and quercetin into their corresponding glycosides. mdpi.com

Similar approaches have been applied to other species. In Freesia hybrida, transcriptomic database mining led to the isolation and characterization of multiple UDP-glucose: flavonoid 3-O-glycosyltransferase (UF3GT) genes, revealing their distinct roles in flavonoid biosynthesis. frontiersin.org In safflower, a genome-wide screen identified 140 UGT genes, and through integration with multi-omics data, CtOGT1 was identified and functionally validated as an enzyme that catalyzes the generation of flavonoid glycosides. nih.gov Furthermore, innovative screening techniques applied to metagenomic libraries have led to the discovery of novel GT enzymes with high activity on flavanones like naringenin. asm.org These studies exemplify the power of genome mining to uncover the genetic basis for the final steps of this compound biosynthesis, paving the way for metabolic engineering and synthetic biology applications.

Emerging Research Directions and Future Perspectives for Naringoside

Exploration of Novel Biological Targets and Signaling Pathways

Emerging research is actively identifying novel biological targets and signaling pathways for naringoside, expanding its therapeutic potential beyond its well-known antioxidant and anti-inflammatory effects. medchemexpress.combiocrick.com Recent studies have revealed this compound's ability to modulate complex cellular processes, including autophagy and ferroptosis. nih.govnih.gov

In the context of cancer, this compound has been shown to inhibit the proliferation of gastric cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway. medchemexpress.com This pathway is crucial for cell growth and survival, and its inhibition by this compound leads to the induction of autophagic cell death. medchemexpress.comnih.gov Furthermore, in gastric cancer cells, this compound can induce lysosomal membrane permeabilization, a key event in certain forms of programmed cell death. nih.gov Research has also highlighted this compound's role in inhibiting the β-catenin signaling pathway in triple-negative breast cancer cells, leading to decreased cell proliferation and apoptosis. biocrick.com

Recent investigations have also implicated this compound in the regulation of ferroptosis, a form of iron-dependent programmed cell death. Its aglycone, naringenin (B18129), has been shown to inhibit ferroptosis by modulating the Nrf2/System xc-/GPX4 axis in the context of myocardial ischemia-reperfusion injury. nih.gov Although this research focuses on the aglycone, it points to potential areas of investigation for this compound itself. Additionally, computational studies have identified the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 as a potential allosteric target for this compound, suggesting a role in antiviral therapies. mdpi.com

The table below summarizes some of the key emerging signaling pathways and molecular targets of this compound.

Signaling PathwayMolecular TargetBiological EffectCell/Disease Model
PI3K/Akt/mTORPI3K, Akt, mTORInduction of autophagy, inhibition of proliferationGastric cancer cells (AGS) medchemexpress.comnih.gov
β-cateninβ-cateninInhibition of proliferation, induction of apoptosisTriple-negative breast cancer cells biocrick.com
NF-κBNF-κBAnti-inflammatory effectsVarious models medchemexpress.combiocrick.com
MAPK/ERKERK1/2, p38, JNKInhibition of MUC5AC secretionA549 lung cancer cells biocrick.com
AutophagyLC3B, LAMP1, Cathepsin DInduction of autophagic cell deathGastric cancer cells (AGS) nih.gov
FerroptosisGPX4, Nrf2Inhibition of ferroptosis (as naringenin)Myocardial ischemia/reperfusion injury nih.gov
Viral ReplicationRNA-dependent RNA polymerase (RdRp)Potential inhibition of viral replicationIn silico (SARS-CoV-2) mdpi.com

Development of Advanced this compound Delivery Systems in Research

A significant hurdle in harnessing the full therapeutic potential of this compound is its low oral bioavailability, which is attributed to poor water solubility and extensive first-pass metabolism in the gut and liver. mdpi.comnih.gov To overcome these limitations, researchers are actively developing advanced drug delivery systems. These innovative nanoformulations are designed to enhance the solubility, stability, and bioavailability of this compound, thereby improving its therapeutic efficacy. researchgate.netnih.gov

Various nanocarriers have been investigated in preclinical studies to improve the delivery of this compound and its aglycone, naringenin. nih.gov These include:

Polymeric Nanoparticles: These have been shown to improve biocompatibility, enhance drug permeability, and provide protection against enzymatic degradation. nih.gov For instance, naringenin-loaded polylactic acid (PLA) and polyvinyl alcohol (PVA) nanoparticles have demonstrated improved antioxidant activity and sustained release. researchgate.net

Lipid-Based Nanocarriers: This category includes solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes. nih.govnih.gov SLNs and NLCs have been shown to enhance the bioavailability of naringenin and trigger apoptosis in colon cancer cells. nih.gov Liposomes, which are vesicular structures composed of lipid bilayers, offer a versatile platform for delivering both hydrophilic and hydrophobic drugs. nih.gov

Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate compounds like naringin (B1676962), improving their stability and providing sustained release. researchgate.net Studies have shown that naringin-loaded niosomes exhibit enhanced antioxidant activity compared to the free compound. researchgate.net

Nanoemulsions: These oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range can improve the solubility and absorption of lipophilic compounds like naringenin. researchgate.net

These advanced delivery systems not only aim to increase the systemic circulation of this compound but also offer the potential for targeted delivery to specific tissues or cells, thereby minimizing off-target effects. frontiersin.org

This compound in Combination Therapies in Preclinical Settings

The exploration of this compound in combination with existing therapeutic agents is a promising area of preclinical research, particularly in the field of oncology. frontiersin.org The rationale behind this approach is that this compound may act synergistically with other drugs, enhancing their therapeutic effects, overcoming drug resistance, or reducing their toxicity. frontiersin.org

Several studies have demonstrated the potential of this compound and its aglycone, naringenin, in combination therapies for various cancers:

Breast Cancer: Naringenin, when combined with doxorubicin (B1662922) and metformin, has shown enhanced antitumor activity in a breast cancer mouse model compared to doxorubicin alone. jmb.or.kr In another study, the combination of naringenin with quercetin (B1663063) or fisetin (B1672732) resulted in synergistic anti-proliferative and anti-migratory effects in breast cancer cell lines. nih.gov

Prostate Cancer: The combination of naringin with atorvastatin (B1662188) has been shown to synergistically induce apoptosis and suppress tumor growth in prostate cancer models. frontiersin.org Similarly, naringin has been found to enhance the cytotoxic effects of paclitaxel (B517696) in prostate cancer cell lines. frontiersin.org

Esophageal Cancer: In a preclinical study, the combination of naringin with doxorubicin resulted in reduced cell viability and tumor size in an esophageal cancer model. frontiersin.org

Colon Cancer: Naringenin-loaded nanostructured lipid carriers administered with oxaliplatin (B1677828) have been shown to induce apoptosis in colon cancer cells. nih.gov

These preclinical findings suggest that this compound could be a valuable component of combination therapies, potentially leading to more effective and less toxic cancer treatments. frontiersin.orgfrontiersin.org

Harnessing this compound's Potential through Synthetic Biology and Metabolic Engineering

The production of this compound and its aglycone, naringenin, has traditionally relied on extraction from citrus fruits. researchgate.net However, this method can be limited by low yields and variability. nih.gov To address these challenges, researchers are turning to synthetic biology and metabolic engineering to develop microbial platforms for the sustainable and controlled production of these valuable compounds. nih.govyoutube.com

The core principle of this approach is to introduce the biosynthetic pathway for naringenin into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast), and then optimize the host's metabolism to maximize production. nih.govnih.gov This involves:

Pathway Reconstruction: Identifying and assembling the necessary genes from various organisms (plants and bacteria) that encode the enzymes required for the naringenin biosynthesis pathway. nih.gov

Host Engineering: Modifying the host organism's native metabolic pathways to increase the supply of precursor molecules, such as malonyl-CoA, which are essential for flavonoid production. nih.gov

Expression Optimization: Fine-tuning the expression levels of the heterologous genes to balance the metabolic flux and avoid the accumulation of toxic intermediates. nih.gov

Recent successes in this field include the production of naringenin in S. cerevisiae from glucose, with reported titers of up to 6.10 mg/L in batch fermentation. nih.gov Another study utilized CRISPR interference (CRISPRi) in E. coli to enhance the production of a sulfated form of naringenin by repressing a competing metabolic pathway. frontiersin.org These advancements demonstrate the feasibility of using engineered microorganisms as "cell factories" for the production of this compound and other flavonoids, offering a promising alternative to traditional extraction methods. nih.govnih.gov

Unveiling Further Mechanistic Insights through Omics Technologies

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is poised to revolutionize our understanding of this compound's mechanisms of action. These high-throughput approaches allow for a global and unbiased analysis of the molecular changes induced by this compound in biological systems, moving beyond the study of single targets and pathways.

Recent research has begun to leverage these technologies:

Epigenomics: Studies are exploring how naringin and naringenin can modulate gene expression through epigenetic mechanisms, such as influencing microRNA (miRNA) regulation. nih.gov This provides a deeper understanding of how these compounds can exert broad physiological effects.

Transcriptomics and Proteomics: These approaches can identify the full spectrum of genes and proteins whose expression levels are altered by this compound treatment. This can reveal novel signaling pathways and cellular processes affected by the compound. For example, transcriptomic analysis could be used to comprehensively map the gene expression changes underlying this compound's anti-inflammatory or anticancer effects.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological sample, providing a snapshot of the metabolic state. Metabolomics can be used to understand how this compound influences cellular metabolism and to identify biomarkers of its activity.

By integrating data from these different omics platforms, researchers can construct a more comprehensive picture of this compound's biological effects and identify new therapeutic targets and applications.

Challenges and Opportunities in this compound Academic Research

Despite the promising therapeutic potential of this compound, several challenges remain in academic research that need to be addressed to facilitate its translation into clinical applications.

Challenges:

Bioavailability: The low oral bioavailability of this compound remains a major obstacle. mdpi.comnih.gov While advanced delivery systems show promise, further research is needed to develop formulations that are both effective and scalable.

Mechanistic Complexity: this compound interacts with multiple cellular targets and signaling pathways. nih.gov While this pleiotropic activity is a potential advantage, it also makes it challenging to fully elucidate its precise mechanisms of action for specific diseases.

Lack of Clinical Trials: The vast majority of research on this compound has been conducted in preclinical models. nih.gov There is a critical need for well-designed clinical trials to validate its efficacy and safety in humans.

Standardization of Extracts: When using plant-derived extracts, ensuring the purity and standardization of the this compound content is crucial for reproducible research findings.

Opportunities:

Novel Therapeutic Areas: The discovery of new biological targets and pathways for this compound, such as its role in autophagy and ferroptosis, opens up exciting new avenues for therapeutic intervention in a wider range of diseases. medchemexpress.comnih.gov

Combination Therapies: The synergistic effects of this compound with other drugs, particularly in cancer treatment, represent a significant opportunity to improve therapeutic outcomes. frontiersin.org

Personalized Medicine: Omics technologies could potentially be used to identify patient populations who are most likely to respond to this compound treatment based on their specific molecular profiles.

Sustainable Production: Advances in synthetic biology and metabolic engineering offer the potential for a sustainable and cost-effective supply of high-purity this compound for research and clinical use. nih.govnih.gov

Addressing these challenges and capitalizing on these opportunities will be key to unlocking the full therapeutic potential of this compound in the years to come.

Q & A

Q. What are the primary pharmacological properties of Naringoside, and how are they systematically identified in preclinical studies?

this compound (naringin) is a flavanone glycoside with documented antioxidant, anti-inflammatory, and cytochrome P450 inhibitory activities . Preclinical identification involves:

  • Antioxidant assays : DPPH/ABTS radical scavenging, SOD activity measurement, and lipid peroxidation inhibition tests (e.g., in hepatic or neuronal cell models) .
  • Anti-inflammatory evaluation : COX-1/COX-2 inhibition assays, TNF-α/IL-6 cytokine profiling in macrophage cultures .
  • Enzyme inhibition : Spectrophotometric or fluorometric determination of IC50 values for P450 isoforms (e.g., CYP3A4, CYP2D6) using microsomal preparations .

Q. What are the validated sources and extraction protocols for obtaining high-purity this compound in research settings?

this compound is primarily isolated from citrus fruits (grapefruit, tomatoes) via ethanol/water extraction, followed by column chromatography (e.g., silica gel or Sephadex LH-20) . Purity (>98%) is confirmed via HPLC-UV/ELSD, with structural validation through NMR (¹H/¹³C) and mass spectrometry . Stability requires storage at -20°C in anhydrous DMSO, with degradation monitored via periodic LC-MS analysis .

Q. How is batch-to-batch variability in this compound samples mitigated during pharmacological assays?

Standardization involves:

  • Quality control : Certificates of Analysis (CoA) for each batch, including purity, residual solvent, and endotoxin levels .
  • Bioactivity normalization : Dose-response curves (e.g., IC50 for P450 inhibition) to adjust for minor potency variations .

Advanced Research Questions

Q. How should researchers design experiments to elucidate this compound’s dual role as an antioxidant and pro-oxidant under varying conditions?

  • Experimental framework :
  • Compare ROS generation (via DCFH-DA fluorescence) in cancer vs. normal cell lines at concentrations ranging from 1–100 μM .
  • Modulate oxidative stress using H2O2 or hypoxia inducers to test context-dependent effects .
    • Data interpretation : Correlate results with intracellular glutathione levels and Nrf2 activation pathways to explain contradictory outcomes .

Q. What computational strategies are effective in studying this compound’s interaction with viral targets like SARS-CoV-2 RdRp?

  • Molecular docking : Use AutoDock Vina to predict binding affinity at RdRp allosteric sites, validated by MD simulations (50–100 ns) to assess complex stability .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions from key residues (e.g., ASP760, LYS545) .

Q. How can this compound’s multi-target potential be investigated in complex diseases like Alzheimer’s?

  • Methodology :
  • In vitro : Concurrent inhibition assays for AChE, BACE1, and tau phosphorylation in neuronal cultures .
  • In vivo : Transgenic AD models (e.g., APP/PS1 mice) with behavioral (Morris water maze) and biomarker (Aβ40/42, p-tau) analyses .
    • Data integration : Network pharmacology to map protein-ligand interactions and prioritize synergistic targets .

Q. What models are optimal for evaluating this compound’s pharmacokinetic limitations, such as low bioavailability?

  • In vitro : Caco-2 cell monolayers for permeability assessment; liver microsomes for metabolic stability .
  • In vivo : Rodent studies with LC-MS/MS plasma analysis to calculate AUC, Tmax, and Cmax. Co-administration with bioavailability enhancers (e.g., piperine) can be tested .

Q. How should researchers address discrepancies in this compound’s reported anti-cancer efficacy across cell lines?

  • Hypothesis testing : Compare apoptosis (Annexin V/PI) vs. autophagy (LC3-II/I ratio) activation in resistant vs. sensitive lines .
  • Context variables : Assess hypoxia, nutrient deprivation, or co-treatment with chemotherapeutics to identify microenvironmental influences .

Q. What experimental controls are critical when studying this compound’s P450 inhibition in drug-drug interaction studies?

  • Controls :
  • Positive controls (ketoconazole for CYP3A4) .
  • Time-dependent inhibition (pre-incubation with NADPH) to distinguish reversible vs. irreversible effects .
    • Clinical relevance : Calculate [I]/Ki ratios to predict in vivo interactions .

Q. How can advanced spectroscopic techniques clarify this compound’s metabolite profile in hepatic models?

  • Workflow :
  • Incubate this compound with human hepatocytes, followed by UPLC-Q-TOF-MS/MS for metabolite identification .
  • Isotope tracing (e.g., ¹³C-labeled this compound) to track demethylation or glycoside cleavage pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.